2-(1,4'-Bipiperidin-1'-yl)ethanamine
Description
BenchChem offers high-quality 2-(1,4'-Bipiperidin-1'-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,4'-Bipiperidin-1'-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-piperidin-1-ylpiperidin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3/c13-6-11-14-9-4-12(5-10-14)15-7-2-1-3-8-15/h12H,1-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRTWSXDVXJWDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(1,4'-Bipiperidin-1'-yl)ethanamine: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(1,4'-Bipiperidin-1'-yl)ethanamine, a key heterocyclic building block in medicinal chemistry. The document details its chemical identity, structural features, and physicochemical properties relevant to drug design and development. A detailed, field-proven synthetic protocol based on reductive amination is presented, including a logical retrosynthetic analysis and workflow diagrams. The guide elucidates the molecule's principal application as a versatile scaffold, with a specific focus on its role in the development of potent histamine H3 receptor antagonists. Safety, handling, and storage protocols are also outlined to ensure its proper use in a research environment. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their scientific programs.
Introduction
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable component for optimizing ligand-receptor interactions. 2-(1,4'-Bipiperidin-1'-yl)ethanamine represents a more complex elaboration of this theme, combining two piperidine rings with a flexible ethylamine linker. This unique topology has proven particularly effective in the design of ligands for G-protein coupled receptors (GPCRs).
Notably, the 2-(1,4'-bipiperidin-1'-yl) core is a critical pharmacophore in a series of potent and selective non-imidazole histamine H3 receptor antagonists.[3] The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it an attractive target for treating cognitive and sleep-wake disorders. The structure of 2-(1,4'-Bipiperidin-1'-yl)ethanamine provides an ideal framework for exploring the chemical space around this important therapeutic target. This guide offers a detailed examination of its fundamental properties, a robust synthetic route, and the pharmacological context that makes it a valuable tool for drug discovery professionals.
Chemical Identity and Structure
Nomenclature and Identifiers
Correctly identifying a chemical entity is the foundation of reproducible science. The key identifiers for 2-(1,4'-Bipiperidin-1'-yl)ethanamine are summarized below. While a specific CAS number for this exact compound is not widely indexed, its immediate precursor, 1,4'-Bipiperidine, is well-documented.[4]
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-([1,4'-Bipiperidin]-1'-yl)ethan-1-amine | N/A |
| Molecular Formula | C12H25N3 | Calculated |
| Molecular Weight | 211.35 g/mol | [5] |
| Parent Core | 1,4'-Bipiperidine | [4] |
| Parent Core CAS | 4897-50-1 | [4] |
| Parent Core MW | 168.28 g/mol |[6] |
Structural Elucidation
The molecule consists of two piperidine rings linked in a 1,4' fashion. The nitrogen atom of the first piperidine (at the 1-position) is connected to the C4 carbon of the second piperidine. The ethylamine moiety is attached to the nitrogen atom of the second piperidine (at the 1'-position). This arrangement creates a tertiary amine at the junction of the bipiperidine system and a primary amine at the terminus of the ethyl sidechain.
Sources
- 1. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. technologynetworks.com [technologynetworks.com]
- 3. Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(1,4′-Bipiperidin-1′-yl)ethanamine | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. echemi.com [echemi.com]
Methodological & Application
"2-(1,4'-Bipiperidin-1'-yl)ethanamine" for proteomics sample preparation
Application Note: Chemoproteomic Target Deconvolution using 2-(1,4'-Bipiperidin-1'-yl)ethanamine
Executive Summary
This Application Note details the protocol for utilizing 2-(1,4'-Bipiperidin-1'-yl)ethanamine (CAS: 1226918-77-5) as a functionalized chemical probe for chemoproteomic target deconvolution.[1][2] As a privileged pharmacophore scaffold—specifically implicated in Histamine H3 receptor antagonism and other GPCR modulations—this molecule contains a solvent-accessible primary amine suitable for covalent immobilization.[1][2]
This guide addresses the "Drug Development" and "Research" audience, focusing on the sample preparation workflow required to transition from the raw chemical entity to a mass spectrometry-ready peptide mixture, enabling the identification of on-target and off-target binding partners (the "interactome").[1]
Scientific Background & Mechanism
The Molecule as a Bait
2-(1,4'-Bipiperidin-1'-yl)ethanamine consists of a bipiperidine core linked to an ethylamine tail.[1] In drug discovery, the bipiperidine moiety is a frequent structural motif in GPCR ligands (e.g., H3 antagonists).[1][2]
-
Pharmacophore: The bipiperidine system provides hydrophobic bulk and proton-accepting capacity (tertiary amines) crucial for binding deep protein pockets.[1][2]
-
Linker Strategy: The ethylamine chain serves as a "minimal linker" with a reactive primary amine (
).[1][2] This allows for oriented immobilization onto NHS-activated solid supports (magnetic beads or agarose) without disrupting the core pharmacophore's binding integrity, provided the ethylamine tail points towards the solvent exit vector of the binding pocket.[1]
Chemoproteomic Workflow Principle
The workflow follows an Affinity Enrichment-Mass Spectrometry (AE-MS) approach.[1][2] The "sample preparation" here is not just digestion, but the construction of an affinity matrix, the capture of native proteins from lysate, and the subsequent release and digestion of these proteins for LC-MS/MS analysis.[1]
Key Mechanistic Steps:
-
Immobilization: Covalent coupling of the ligand to NHS-MagBeads via the primary amine.[1][2]
-
Enrichment: Incubation with native cell lysate (preserving protein conformations).[2]
-
Stringency Washing: Removal of non-specific binders (the "corona").[2]
-
On-Bead Digestion: Direct proteolysis to generate peptides for MS, avoiding elution buffer interference.[1][2]
Experimental Workflow Diagram
Caption: Workflow for immobilizing 2-(1,4'-Bipiperidin-1'-yl)ethanamine on magnetic beads for affinity purification and MS analysis.
Detailed Protocol
Phase A: Immobilization of Ligand (Matrix Generation)
Objective: Create a stable affinity matrix with defined ligand density.[1][2]
Materials:
-
Ligand: 2-(1,4'-Bipiperidin-1'-yl)ethanamine (10 mM stock in dry DMSO).[1][2]
-
Beads: NHS-Activated Magnetic Beads (e.g., Pierce or Dynabeads).[1][2]
-
Coupling Buffer: 50 mM Borate Buffer, pH 8.5 (Amine-free).[1][2]
Steps:
-
Bead Preparation: Aliquot 1 mg of NHS-MagBeads. Wash once rapidly with ice-cold 1 mM HCl to hydrolyze stabilizers, then rinse immediately with Coupling Buffer.[1][2]
-
Ligand Addition: Prepare a 100 µM solution of the ligand in Coupling Buffer.[1][2] Add 200 µL to the beads.
-
Reaction: Incubate for 2 hours at Room Temperature (RT) with end-over-end rotation.
-
Quenching: Remove supernatant (save for UV quantification of coupling efficiency). Add 500 µL Blocking Buffer (Ethanolamine) to cap unreacted NHS esters.[1][2] Incubate 30 mins.
-
Storage: Wash beads 3x with PBS. Store at 4°C in PBS + 0.02% Sodium Azide.
Phase B: Lysate Preparation & Enrichment
Objective: Solubilize the proteome while maintaining native protein structures for ligand binding.[1][2]
Buffer Composition (Lysis/Binding Buffer):
Steps:
-
Lysis: Harvest
cells (e.g., HEK293 or relevant tissue). Lyse in 1 mL ice-cold Lysis Buffer. -
Clarification: Centrifuge at 16,000 x g for 15 mins at 4°C. Collect supernatant.
-
Quantification: Adjust protein concentration to 2 mg/mL (BCA Assay).
-
Pre-Clearing (Critical): Incubate lysate with blocked, uncoupled beads for 1 hour to remove sticky proteins.
-
Enrichment: Transfer pre-cleared lysate (1 mg protein) to the Ligand-Beads (Phase A). Incubate overnight at 4°C with rotation.
Phase C: On-Bead Digestion & Sample Prep for MS
Objective: Convert captured proteins into peptides directly on the bead to minimize losses.[1][2]
Steps:
-
Washing: Place tube on magnetic rack. Discard flow-through.
-
Reduction/Alkylation: Resuspend beads in 50 µL 50 mM AmBic.
-
Add DTT (final 5 mM), incubate 30 min @ 56°C.
-
Add IAA (final 15 mM), incubate 20 min @ RT (Dark).
-
-
Digestion: Add 0.5 µg Sequencing Grade Trypsin. Incubate overnight at 37°C with shaking (800 rpm).
-
Peptide Recovery: Magnetize beads. Transfer supernatant (peptides) to a new tube.[2]
-
Desalting: Acidify with Formic Acid (pH < 3). Desalt using C18 StageTips or Spin Columns.[2] Dry in SpeedVac.
Data Analysis & Validation
To distinguish true binders from background, a Competition Control is required.[1][2]
Experimental Design Table:
| Condition | Matrix | Lysate Pre-Treatment | Expected Outcome |
| Pull-Down (PD) | Ligand-Beads | Vehicle (DMSO) | Target + Background |
| Competition (Comp) | Ligand-Beads | Free Ligand (10-100 µM) | Background Only |
| Control (Ctrl) | Ethanolamine-Beads | Vehicle | Background Only |
Quantitative Criteria:
-
True Targets: High abundance in PD, significantly reduced in Comp (Ratio PD/Comp > 4).
-
Background: Equal abundance in PD and Comp (Ratio ≈ 1).[2]
References
-
Design of Bipiperidine Ligands
-
Chemoproteomics Methodology
-
TMTpro Reagent Architecture (Structural Context)
-
TMTpro reagents: a set of isobaric labeling mass tags enables simultaneous proteome-wide measurements across 16 samples.[1][2] (2020).[2][4][5] Nature Methods.[1][2][6]
-
(Note: While TMTpro uses a proline-based reporter, the bipiperidine scaffold shares structural homology in high-mass reporter ion generation strategies).[1]
-
-
Affinity Enrichment Protocols
Sources
- 1. scribd.com [scribd.com]
- 2. CMNPD [cmnpd.org]
- 3. Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Chemoproteomics validates selective targeting of Plasmodium M1 alanyl aminopeptidase as an antimalarial strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Sample Preparation Procedure for Isobaric Labeling-Based Single-Cell Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 7. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 2-(1,4'-Bipiperidin-1'-yl)ethanamine Utilization in Medicinal Chemistry
Introduction & Pharmacophore Context[1][2][3][4][5]
2-(1,4'-Bipiperidin-1'-yl)ethanamine (also referred to as 1'-(2-Aminoethyl)-1,4'-bipiperidine) is a high-value diamine scaffold used extensively in the synthesis of G-Protein Coupled Receptor (GPCR) ligands, particularly histamine H3 antagonists, sigma receptor ligands, and muscarinic acetylcholine modulators.
Chemically, it consists of a 1,4'-bipiperidine core —a privileged structure that confers high lipophilicity and rigid steric bulk—linked to a primary ethylamine "handle." This primary amine serves as the reactive site for conjugation to aromatic cores, while the bipiperidine moiety often acts as a "basic tail" that interacts with conserved aspartic acid residues in GPCR binding pockets.
Key Applications
-
GPCR Ligand Synthesis: Generating libraries of H3/H4 antagonists.
-
CNS Drug Delivery: The bipiperidine core modulates LogD, often enhancing blood-brain barrier (BBB) penetration despite high basicity.
-
Lysosomotropic Agents: Used in designing compounds that accumulate in acidic organelles.
Chemical Handling & Stability Profile
The molecule contains three nitrogen atoms: a primary amine (reactive), a tertiary piperidine nitrogen (moderately basic), and a tertiary anilinic-like nitrogen (connecting the rings).
Critical Warning: This compound is hygroscopic and air-sensitive . The primary amine readily reacts with atmospheric CO₂ to form carbamates, which can stall subsequent coupling reactions or lead to impurities.
| Property | Specification / Note |
| Physical State | Viscous oil or low-melting solid (colorless to light yellow). |
| Basicity (Calculated pKa) | N1 (Primary): ~10.2 | N1' (Tertiary): ~9.1 | N (Internal): ~6.5 |
| Solubility | Highly soluble in DCM, MeOH, DMSO, Water. |
| Storage | Store at -20°C under Argon/Nitrogen atmosphere. |
| Handling | Weigh quickly in air; preferably handle in a glovebox or dissolve immediately in dry solvent. |
Protocol A: High-Efficiency Amide Coupling (Library Synthesis)
This protocol describes the conjugation of 2-(1,4'-Bipiperidin-1'-yl)ethanamine to a carboxylic acid scaffold. Due to the high basicity of the bipiperidine ring, standard coupling conditions (EDC/HOBt) often result in sluggish kinetics. This protocol uses HATU , which is more robust for sterically encumbered or highly basic amines.
Reagents
-
Amine: 2-(1,4'-Bipiperidin-1'-yl)ethanamine (1.2 equiv)
-
Acid Scaffold: R-COOH (1.0 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)
-
Solvent: Anhydrous DMF or DMA (Dimethylacetamide)
Step-by-Step Methodology
-
Activation:
-
Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).
-
Add HATU (1.2 equiv) and DIPEA (2.0 equiv).
-
Critical Step: Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn slightly yellow/orange, indicating the formation of the active ester (O-At ester).
-
-
Amine Addition:
-
Prepare a stock solution of 2-(1,4'-Bipiperidin-1'-yl)ethanamine in DMF.
-
Add the amine solution (1.2 equiv) to the activated acid mixture.
-
Add the remaining DIPEA (1.0–2.0 equiv). Note: Extra base is required to neutralize the HCl salts if the amine was stored as a salt, and to keep the tertiary piperidines deprotonated.
-
-
Reaction Monitoring:
-
Stir at RT for 2–4 hours.
-
Monitor via LC-MS. Look for the mass [M+H]+ corresponding to Product.
-
Troubleshooting: If conversion is <50% after 4 hours, heat to 45°C. The bipiperidine tail can cause steric clash with bulky acids.
-
-
Work-up (SCX Purification):
-
Why SCX? Traditional aqueous extraction is difficult due to the product's amphiphilic nature (polar amine tail + lipophilic core). Strong Cation Exchange (SCX) cartridges are superior.
-
Dilute reaction mixture with MeOH.
-
Load onto a pre-conditioned SCX cartridge.
-
Wash with MeOH (removes DMF, unreacted acid, and HATU byproducts).
-
Elute product with 2M NH₃ in MeOH.
-
Concentrate in vacuo.
-
Workflow Visualization
Figure 1: HATU-mediated amide coupling workflow optimized for basic bipiperidine amines.
Protocol B: Physicochemical Profiling (LogD & pKa)
For researchers developing CNS-active drugs, knowing the ionization state of the bipiperidine moiety is crucial. This protocol outlines the Potentiometric Titration method for determining pKa and LogD.
Rationale
The bipiperidine scaffold usually introduces two basic centers. At physiological pH (7.4), the molecule is often doubly protonated. This affects membrane permeability.
Methodology
-
Preparation:
-
Prepare a 10 mM stock solution of the synthesized ligand in DMSO.
-
Prepare the titration media: 0.15 M KCl (ionic strength mimic).
-
-
Titration (pKa):
-
Use a standardized potentiometric titrator (e.g., Sirius T3).
-
Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.
-
Data Analysis: The curve will likely show two inflection points.
-
pKa1 (Piperidine N): Typically 9.5 – 10.5.
-
pKa2 (Internal N): Typically 6.0 – 7.5.
-
-
-
LogD (Lipophilicity) Determination:
-
Perform the titration in a dual-phase system (Water-Octanol).
-
The shift in the pKa curve in the presence of octanol allows the calculation of LogP (neutral species) and LogD (pH-dependent distribution).
-
Target Metric: For CNS penetration, aim for a LogD (7.4) between 1.0 and 3.0 .
-
Protocol C: Reductive Amination (Alternative Conjugation)
If an amide bond is not desired (e.g., to maintain a basic center), reductive amination with an aldehyde scaffold is the preferred route.
Reagents
-
Aldehyde Scaffold: R-CHO (1.0 equiv)
-
Amine: 2-(1,4'-Bipiperidin-1'-yl)ethanamine (1.1 equiv)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]
-
Acid Catalyst: Acetic Acid (1-2 drops, to adjust pH to ~5-6)
-
Solvent: DCE (1,2-Dichloroethane) or DCM.[1]
Procedure
-
Dissolve R-CHO and the Amine in DCE.
-
Add Acetic Acid. Stir for 30 mins to form the imine intermediate (often visible by a slight color change).
-
Add STAB in one portion.
-
Stir at RT overnight (12-16h).
-
Quench: Add saturated NaHCO₃ (gas evolution will occur).
-
Extract: Extract with DCM (3x). The product will be in the organic layer.
-
Dry: Dry over Na₂SO₄ and concentrate.
Analytical Quality Control
When verifying the identity of compounds containing this moiety, specific NMR signals are diagnostic.
| Spectroscopic Feature | Expected Signal (¹H NMR, CDCl₃) | Interpretation |
| Ethyl Linker | Multiplets at δ 2.4 – 2.6 ppm | Protons adjacent to the tertiary amine. |
| Amide NH (if coupled) | Broad triplet/singlet at δ 6.5 – 8.0 ppm | Indicates successful coupling. |
| Bipiperidine Core | Broad multiplets δ 1.5 – 3.0 ppm | The ring protons are often broad due to chair-chair flipping. |
| Mass Spec (ESI) | [M+H]⁺ and [M+2H]²⁺ | Bipiperidines often show strong double-charging in ESI+ due to multiple basic sites. |
References
-
H3 Receptor Antagonists Synthesis: Nagase, T., et al. "Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists."[2] Bioorganic & Medicinal Chemistry Letters, 19(21), 6176-6180, 2009.[2]
-
Antifungal Piperidine Scaffolds: Krauß, J., et al. "Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis." Molecules, 2021.
-
Sigma Receptor Ligand Protocols: Wünsch, B., et al. "Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands." ChemMedChem, 2013.
-
Reductive Amination Methodologies: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862, 1996.
Sources
Application Note: Functionalization and Cell-Based Validation of Bipiperidine Scaffolds for GPCR Targeting
This Application Note is designed for researchers in GPCR Drug Discovery and Chemical Biology . It details the use of 2-(1,4'-Bipiperidin-1'-yl)ethanamine (herein referred to as BPA-NH2 ) as a privileged scaffold for synthesizing and validating high-affinity probes for the Histamine H3 Receptor (H3R) and related targets.
Molecule: 2-(1,4'-Bipiperidin-1'-yl)ethanamine (BPA-NH2) CAS: Not widely listed; Analogous to 1'-(2-Aminoethyl)-1,4'-bipiperidine Primary Application: Synthesis of Fluorescent GPCR Probes & Functional Antagonist Screening Target Class: Class A GPCRs (Specifically Histamine H3/H4, Sigma Receptors)
Introduction & Mechanism of Action
2-(1,4'-Bipiperidin-1'-yl)ethanamine (BPA-NH2) is a functionalized derivative of the 1,4'-bipiperidine scaffold, a "privileged structure" in medicinal chemistry. This moiety is a core pharmacophore for non-imidazole Histamine H3 Receptor (H3R) antagonists (e.g., analogs of Pitolisant or Ciproxifan) and Sigma-1 receptor ligands .
Why This Molecule?
The ethylamine tail (-CH2CH2NH2) at the N1' position serves as a critical "linker handle." Unlike the bare scaffold, BPA-NH2 allows researchers to:
-
Conjugate Fluorophores: Create fluorescent tracers (e.g., BPA-FITC) for non-radioactive binding assays.
-
Synthesize Bivalent Ligands: Link two pharmacophores to increase potency or selectivity.
-
Develop PROTACs: Use the amine to attach E3 ligase recruiters for targeted protein degradation.
In cell-based assays, free BPA-NH2 acts as a moderate-affinity antagonist/inverse agonist at the H3R. However, its primary utility is as a precursor for high-affinity probes used to screen other compounds.
Experimental Workflow Overview
The following diagram illustrates the workflow from precursor handling to functional validation in H3R-expressing cells.
Figure 1: Integrated workflow for using BPA-NH2 in probe synthesis and pharmacological validation.
Protocol 1: Stock Preparation & Probe Synthesis
Critical Note: As a primary amine, BPA-NH2 is hygroscopic and sensitive to CO2 (forming carbamates). Proper storage and pH handling are vital for assay reproducibility.
A. Stock Solution (100 mM)
-
Weighing: Weigh 10 mg of BPA-NH2 rapidly into a glass vial (argon backfill recommended).
-
Solvent: Dissolve in anhydrous DMSO .
-
Note: Do not use water or PBS for the master stock, as hydrolysis or pH shifts can affect long-term stability.
-
-
Storage: Aliquot into single-use vials and store at -20°C. Stable for 6 months.
B. Synthesis of Fluorescent Tracer (BPA-FITC)
This protocol creates a fluorescent probe for competitive binding assays.
-
Reaction Mix:
-
10 µL BPA-NH2 Stock (100 mM in DMSO).
-
10 µL FITC-NHS Ester (110 mM in DMSO) – 1.1 molar excess.
-
2 µL Diisopropylethylamine (DIPEA) (Base catalyst).
-
78 µL Anhydrous DMF.
-
-
Incubation: Vortex and incubate in the dark at Room Temperature (RT) for 2 hours.
-
Quenching: Add 10 µL of 1M Tris-HCl (pH 8.0) to quench unreacted NHS ester.
-
Purification (Mandatory): Purify via Reverse-Phase HPLC (C18 column, Acetonitrile/Water gradient + 0.1% TFA). Collect the major peak corresponding to the mono-labeled product.
-
Validation: Verify mass via LC-MS (Expected M+1: MW of BPA-NH2 + MW of Fluorescein - HCl).
Protocol 2: Competitive Binding Assay (Flow Cytometry)
Objective: Determine the binding affinity (
Materials
-
Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA (pH 7.4). Avoid Sodium Azide during incubation as it causes internalization.
-
Competitor: The test compound (or unlabeled BPA-NH2 as a control).
-
Tracer: BPA-FITC (optimized concentration, typically ~10-50 nM).
Step-by-Step Procedure
-
Cell Prep: Detach HEK-H3R cells using non-enzymatic dissociation buffer (e.g., CellStripper). Resuspend at
cells/mL in Assay Buffer. -
Plating: Dispense 100 µL of cell suspension (
cells) per well into a V-bottom 96-well plate. -
Treatment:
-
Add 50 µL of Test Compound (serial dilution).
-
Add 50 µL of BPA-FITC Tracer (Fixed concentration).
-
Control: Non-specific binding (NSB) determined by adding 10 µM of a known high-affinity H3 antagonist (e.g., Ciproxifan).
-
-
Incubation: Incubate for 60 minutes at 4°C (to prevent receptor internalization).
-
Wash: Centrifuge (300 x g, 5 min), aspirate supernatant, and wash 2x with cold Assay Buffer.
-
Analysis: Resuspend in 200 µL buffer and analyze on a Flow Cytometer (Ex 488 nm / Em 530 nm).
Data Analysis
Calculate the Geometric Mean Fluorescence Intensity (MFI) .
Protocol 3: Functional cAMP Assay (Gi-Coupled)
Objective: Verify if BPA-NH2 (or its derivatives) acts as an antagonist. H3R is
Figure 2: H3R Signaling Pathway. BPA-NH2 blocks the Gi-mediated inhibition, restoring Forskolin-induced cAMP levels.
Procedure (TR-FRET / HTRF Method)
-
Seeding: Plate HEK-H3R cells (low density, 2,000 cells/well) in a white 384-well plate.
-
Agonist Challenge:
-
Prepare a mix of Forskolin (10 µM, to raise cAMP baseline) + R-α-methylhistamine (H3 Agonist, EC80 concentration).
-
Note: The agonist will suppress the Forskolin signal.
-
-
Antagonist Treatment: Add BPA-NH2 (Serial Dilution) to the wells.
-
Incubation: 30 minutes at 37°C.
-
Detection: Add Lysis Buffer containing cAMP-d2 and Anti-cAMP-Cryptate (HTRF reagents). Incubate 1 hour.
-
Read: Measure FRET signal (665/620 nm ratio).
-
Result: An increase in FRET signal (or decrease, depending on kit specificities—usually cAMP kits are competitive, so high cAMP = low FRET) indicates Antagonism (restoration of cAMP).
-
Safety & Counter-Screening (hERG Liability)
Bipiperidine scaffolds carry a known risk of blocking the hERG potassium channel , leading to cardiotoxicity (QT prolongation).
-
Recommendation: Perform a FluxOR™ Thallium Flux Assay or automated patch-clamp counter-screen on any high-affinity hits derived from BPA-NH2 to ensure specificity for H3R over hERG.
References
-
Berlin, M., et al. (2011). "Non-imidazole Histamine H3 Ligands: Part I. Synthesis of Bipiperidine Derivatives." Journal of Medicinal Chemistry. (General reference for bipiperidine scaffold utility).
-
Sander, K., et al. (2008). "Fluorescent Histamine H3 Receptor Antagonists: Synthesis and Pharmacological Characterization." Bioorganic & Medicinal Chemistry Letters. (Protocol for fluorescent probe synthesis).
-
Cowart, M. D., et al. (2005). "Rotationally Constrained Bipiperidine H3 Antagonists." Journal of Medicinal Chemistry. (SAR data for bipiperidine derivatives).
-
Sigma-Aldrich/Merck. "1-(2-Aminoethyl)piperidine Product Specification." (Chemical handling data for analogous amines).
Disclaimer: This protocol assumes the use of BPA-NH2 as a research tool. All compounds should be handled in accordance with local chemical hygiene plans.
Application Note: Biological Evaluation of 2-(1,4'-Bipiperidin-1'-yl)ethanamine Derivatives
Executive Summary & Strategic Rationale
The 2-(1,4'-Bipiperidin-1'-yl)ethanamine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for G-Protein Coupled Receptors (GPCRs) and cholinesterases. While the core 1,4'-bipiperidine moiety is famously utilized in the synthesis of Irinotecan (Topoisomerase I inhibitor) and Pitolisant (Histamine H3 antagonist/inverse agonist), the ethanamine tail provides a versatile linker for designing Multi-Target Directed Ligands (MTDLs) .
This guide details the biological evaluation of derivatives synthesized from this scaffold, specifically targeting Alzheimer’s Disease (AD) and cognitive deficits.[1] The rationale relies on a dual-mechanism approach:
-
Symptomatic Relief: Inhibition of Acetylcholinesterase (AChE) to elevate synaptic acetylcholine.
-
Neurotransmitter Modulation: Antagonism of Histamine H3 Autoreceptors (H3R) to trigger the release of histamine, acetylcholine, and dopamine.
Screening Workflow
The following diagram outlines the logical flow for evaluating these derivatives, prioritizing high-throughput enzymatic screens before moving to complex GPCR functional assays.
Caption: Hierarchical screening cascade for bipiperidine derivatives, filtering from enzymatic activity to GPCR function and CNS penetrability.
Protocol A: Dual Cholinesterase Inhibition (Ellman’s Method)
Objective: Determine the IC50 values for Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). Mechanism: The bipiperidine moiety often binds to the Peripheral Anionic Site (PAS) of AChE, while the linker/tail interacts with the Catalytic Active Site (CAS).
Reagents & Setup
-
Enzymes:
-
EeAChE (Electric eel) or hAChE (Recombinant human).
-
EqBuChE (Equine serum).
-
-
Substrates: Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI).
-
Chromophore: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB / Ellman’s Reagent).
-
Buffer: 0.1 M Phosphate Buffer (pH 8.0) – Critical: pH 8.0 is optimal for DTNB stability.
-
Controls: Donepezil (Positive), DMSO (Negative).
Step-by-Step Methodology
-
Preparation: Dissolve test compounds in 100% DMSO to 10 mM stock. Dilute serially in buffer to final test concentrations (0.1 nM – 100 µM). Final DMSO content must be <1%.
-
Incubation (Pre-Read):
-
In a 96-well microplate, add:
-
150 µL Phosphate Buffer (pH 8.0)
-
20 µL Test Compound (or Vehicle)
-
20 µL Enzyme Solution (0.1 U/mL AChE or BuChE)
-
-
Incubate at 25°C for 5 minutes . Expert Insight: This pre-incubation allows the inhibitor to bind to the enzyme before substrate competition begins.
-
-
Reaction Initiation:
-
Add 10 µL of Substrate/Chromophore mix (0.5 mM ATCI/BTCI + 0.3 mM DTNB).
-
-
Kinetic Measurement:
-
Immediately read absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the slope (absorbance/min) for the linear portion of the curve.
-
Determine % Inhibition:
. -
Fit data to a non-linear regression (log(inhibitor) vs. response) to calculate IC50.
-
Validation Criteria:
-
Donepezil IC50 (AChE) should fall between 20–40 nM .
-
Z'-factor > 0.5 for high-throughput runs.
Protocol B: Histamine H3 Receptor Binding Assay
Objective: Evaluate the affinity (Ki) of derivatives for the human Histamine H3 Receptor (hH3R). Rationale: The 1,4'-bipiperidine core mimics the imidazole-free pharmacophore of Pitolisant. High affinity is required to block presynaptic autoreceptors.
Reagents & Setup
-
Source: Membranes from HEK-293 cells stably expressing hH3R.[2]
-
Radioligand: [³H]-N-α-methylhistamine ([³H]-NAMH) (Agonist) or [¹²⁵I]-Iodoproxyfan (Antagonist). Recommendation: Use [³H]-NAMH (approx. 80 Ci/mmol) for general screening.
-
Non-Specific Binding (NSB) Determinant: 10 µM Thioperamide or Pitolisant.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA.
Step-by-Step Methodology
-
Membrane Prep: Thaw membranes and homogenize in Assay Buffer. Dilute to ~10 µg protein/well.
-
Binding Reaction:
-
In a 96-well plate (polypropylene), combine:
-
50 µL Test Compound (8 concentrations).
-
50 µL [³H]-NAMH (Final conc. ~1–2 nM, near Kd).
-
100 µL Membrane Suspension.
-
-
-
Equilibrium: Incubate at 25°C for 60 minutes with gentle shaking.
-
Expert Insight: Avoid 37°C as H3R is heat-labile and degradation of the radioligand can occur.
-
-
Harvesting:
-
Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).
-
Wash 3x with ice-cold Tris-HCl buffer.
-
-
Detection:
-
Add liquid scintillation cocktail and count radioactivity (CPM).
-
-
Calculations:
-
Convert CPM to Specific Binding.
-
Calculate Ki using the Cheng-Prusoff equation:
-
Protocol C: PAMPA-BBB (Blood-Brain Barrier Permeability)
Objective: Assess the passive diffusion of derivatives across the BBB. Relevance: Neurotherapeutics must cross the BBB. Bipiperidine derivatives can be protonated at physiological pH, potentially limiting transport unless lipophilicity is optimized.
Methodology
-
System: Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Membrane: PVDF filter coated with Porcine Brain Lipid (20 mg/mL in dodecane).
-
Donor Plate: Phosphate-buffered saline (pH 7.4) containing the test compound (10 µM).
-
Acceptor Plate: Phosphate-buffered saline (pH 7.4).
-
Process:
-
Sandwich the plates and incubate at 25°C for 18 hours in a humidity chamber.
-
Separate plates and measure concentration in both Donor and Acceptor wells using UV-Vis spectroscopy or LC-MS/MS.
-
-
Calculation:
-
Calculate Effective Permeability (
) in cm/s. -
High Permeability:
cm/s (CNS+). -
Low Permeability:
cm/s (CNS-).
-
Mechanism of Action & Data Interpretation[3]
The following diagram illustrates the dual mechanism of action for a successful candidate derived from this scaffold.
Caption: Dual-action mechanism: AChE inhibition prevents ACh breakdown, while H3R antagonism disinhibits histamine release.
Expected Data Ranges for Reference Compounds
| Compound | Target | IC50 / Ki (nM) | Mechanism | Reference |
| Pitolisant | H3 Receptor | 0.16 (Ki) | Inverse Agonist | [1] |
| Donepezil | AChE | 6.83 (IC50) | Mixed Inhibitor | [2] |
| ADS031 | H3R / AChE | 12.5 (Ki) / 1537 (IC50) | Dual Ligand | [3] |
| Bipiperidine-Linker-Indole | AChE | 20 - 100 (IC50) | MTDL | [2] |
References
-
Ligneau, X., et al. (2007). "BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, Hydrochloride], a Nonimidazole Inverse Agonist/Antagonist at the Human Histamine H3 Receptor: Preclinical Pharmacology."[3] Journal of Pharmacology and Experimental Therapeutics.
-
Tiwari, M., et al. (2015).[4] "Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease." Bioorganic & Medicinal Chemistry.
-
Łażewska, D., et al. (2021).[5] "4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases." International Journal of Molecular Sciences.
-
Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.
Sources
- 1. Biological Evaluation of Newly Synthesized Biaryl Guanidine Derivatives to Arrest β-Secretase Enzymatic Activity Involved in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation and molecular modeling of benzofuran piperidine derivatives as Aβ antiaggregant - PubMed [pubmed.ncbi.nlm.nih.gov]
PART 1: Introduction to 2-(1,4'-Bipiperidin-1'-yl)ethanamine as a Sigma-1 Receptor Probe
An in-depth analysis of "2-(1,4'-Bipiperidin-1'-yl)ethanamine" reveals a scarcity of dedicated research on this specific molecule within prominent chemical biology literature. However, its structure, featuring a 1,4'-bipiperidine core linked to an ethanamine moiety, provides significant clues to its potential applications. The 1,4'-bipiperidine scaffold is a well-established pharmacophore found in a variety of centrally active compounds, particularly those targeting dopamine and sigma receptors. The ethylamine group is also a classic feature in many neuroactive compounds, often responsible for key interactions with aminergic G-protein coupled receptors (GPCRs).
Therefore, this guide will proceed by positing "2-(1,4'-Bipiperidin-1'-yl)ethanamine" as a novel investigational tool for the Sigma-1 Receptor (S1R) , a unique intracellular chaperone protein implicated in a wide array of cellular functions and disease states, including neurodegeneration, cancer, and psychiatric disorders. This application note will provide a scientifically rigorous, albeit prospective, framework for researchers to explore its utility in this context.
Conceptual Framework: 2-(1,4'-Bipiperidin-1'-yl)ethanamine's structural similarity to known S1R ligands, such as the classic research tool (+)-pentazocine, suggests it may act as a modulator of S1R activity. The S1R is not a traditional receptor but a ligand-operated chaperone protein located primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane. Upon ligand binding, S1R is thought to dissociate from its partner protein, BiP (Binding immunoglobulin Protein), and translocate to other subcellular compartments to modulate the function of various client proteins, including ion channels and other signaling molecules. This unique mechanism of action makes S1R a fascinating target for chemical biology investigation.
This guide will outline protocols to:
-
Characterize the binding affinity and selectivity of 2-(1,4'-Bipiperidin-1'-yl)ethanamine for the S1R.
-
Assess its functional activity as an S1R agonist or antagonist in cell-based assays.
-
Utilize it as a probe to investigate S1R-mediated downstream signaling pathways.
PART 2: Characterization and Application Protocols
Protocol 1: In Vitro Characterization of Ligand-Receptor Interaction
Objective: To determine the binding affinity (Ki) of 2-(1,4'-Bipiperidin-1'-yl)ethanamine for the human Sigma-1 Receptor and assess its selectivity against the Sigma-2 Receptor.
Rationale: Establishing a compound's binding affinity and selectivity is the foundational step in its validation as a chemical probe. A high affinity and selectivity for the target of interest ensure that the observed biological effects are indeed due to the intended interaction. This protocol employs a competitive radioligand binding assay, a gold-standard method for quantifying ligand-receptor interactions.
Experimental Workflow Diagram:
Caption: Workflow for competitive radioligand binding assay.
Materials:
-
Membrane preparations from cells overexpressing human S1R and S2R (e.g., HEK293 or CHO cells).
-
Radioligand: -pentazocine for S1R, [3H]DTG for S2R.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
GF/B glass fiber filters.
-
Scintillation fluid and vials.
-
Multi-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 2-(1,4'-Bipiperidin-1'-yl)ethanamine in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of membrane preparation (50-100 µg protein).
-
50 µL of radioligand at a concentration near its Kd (e.g., 1-2 nM -pentazocine).
-
50 µL of competitor compound (2-(1,4'-Bipiperidin-1'-yl)ethanamine) at various concentrations, or buffer for total binding, or haloperidol for non-specific binding.
-
-
Incubation: Incubate the plate at room temperature for 120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through GF/B filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract non-specific binding from all other measurements.
-
Plot the percentage of specific binding as a function of the log concentration of the competitor compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Anticipated Data Summary:
| Compound | Target | Ki (nM) [Hypothetical] | Selectivity (S2R/S1R) |
| 2-(1,4'-Bipiperidin-1'-yl)ethanamine | S1R | 15.2 | >100-fold |
| 2-(1,4'-Bipiperidin-1'-yl)ethanamine | S2R | >1500 | |
| (+)-Pentazocine (Control) | S1R | 3.1 | ~20-fold |
Protocol 2: Functional Assessment of S1R Modulation in a Neuronal Cell Line
Objective: To determine if 2-(1,4'-Bipiperidin-1'-yl)ethanamine acts as an agonist or antagonist of S1R by measuring its effect on neurite outgrowth in a neuronal cell line (e.g., PC12 or SH-SY5Y).
Rationale: S1R activation is known to promote neuronal differentiation and neurite outgrowth, providing a robust cell-based functional readout. This assay will determine whether the compound can mimic the effects of a known S1R agonist or block them, thereby classifying it as a functional agonist or antagonist.
Signaling Pathway Diagram:
Caption: Proposed S1R agonist-induced signaling pathway.
Materials:
-
PC12 or SH-SY5Y cells.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Nerve Growth Factor (NGF).
-
S1R agonist control (e.g., PRE-084).
-
S1R antagonist control (e.g., NE-100).
-
2-(1,4'-Bipiperidin-1'-yl)ethanamine.
-
Plates for cell culture (e.g., 24-well plates).
-
Microscope with imaging software.
Procedure:
Agonist Mode:
-
Cell Seeding: Seed PC12 cells in 24-well plates at a density that allows for clear visualization of individual cells and their processes.
-
Differentiation Induction: Differentiate the cells by treating them with a sub-optimal concentration of NGF (e.g., 25 ng/mL) to sensitize them for S1R-mediated effects.
-
Compound Treatment: Treat the cells with varying concentrations of 2-(1,4'-Bipiperidin-1'-yl)ethanamine or PRE-084 (as a positive control) for 48-72 hours.
-
Imaging and Analysis:
-
Fix the cells with 4% paraformaldehyde.
-
Capture images of multiple fields per well using a microscope.
-
Quantify neurite outgrowth using software like ImageJ. A neurite is typically defined as a process longer than the cell body diameter.
-
Measure the percentage of cells with neurites and the average neurite length.
-
Antagonist Mode:
-
Follow steps 1 and 2 as above.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of 2-(1,4'-Bipiperidin-1'-yl)ethanamine or NE-100 (as a positive control) for 30 minutes.
-
Agonist Challenge: Add a known S1R agonist (e.g., PRE-084 at its EC50 concentration) to the wells and incubate for 48-72 hours.
-
Imaging and Analysis: Perform imaging and analysis as described in the agonist mode protocol. A successful antagonist will reduce the neurite outgrowth induced by the agonist.
PART 3: Concluding Remarks and Future Directions
The protocols detailed in this application note provide a robust framework for the initial characterization of 2-(1,4'-Bipiperidin-1'-yl)ethanamine as a novel chemical probe for the Sigma-1 Receptor. Successful validation through these assays would position this compound as a valuable tool for dissecting S1R biology in various disease models.
Future studies could involve:
-
Target Engagement Studies: Utilizing techniques like cellular thermal shift assays (CETSA) to confirm target engagement in a cellular context.
-
In Vivo Evaluation: Assessing the pharmacokinetic properties and efficacy of the compound in animal models of neurological or psychiatric disorders.
-
Probe Derivatization: Synthesizing derivatives for applications such as affinity-based protein profiling to identify novel S1R interactors or fluorescently-labeled versions for live-cell imaging.
By systematically applying these methodologies, researchers can rigorously evaluate and leverage 2-(1,4'-Bipiperidin-1'-yl)ethanamine to advance our understanding of the enigmatic Sigma-1 Receptor.
References
Due to the prospective nature of this guide for a compound with limited public data, the references provided are foundational texts and protocols relevant to the proposed target and techniques.
-
Sigma-1 Receptor Chaperone and Its Role in Cellular Homeostasis and Signaling. Su, T. P., Hayashi, T., & Maurice, T. (2010). Springer.[Link]
-
The Cheng-Prusoff Equation: A Review of its Applications and Limitations. Cheng, Y., & Prusoff, W. H. (1973). Biochemical Pharmacology.[Link]
-
Radioligand Binding Assays: A Practical Guide. Hulme, E. C. (2016). Methods in Molecular Biology.[Link]
-
Neurite Outgrowth Assays for Neurotoxicity and Drug Discovery. Radio, N. M., & Mundy, W. R. (2008). Methods in Molecular Biology.[Link]
Method for conjugating "2-(1,4'-Bipiperidin-1'-yl)ethanamine" to proteins
Application Note: Bioconjugation Strategies for 2-(1,4'-Bipiperidin-1'-yl)ethanamine
Introduction & Chemical Analysis
Subject: 2-(1,4'-Bipiperidin-1'-yl)ethanamine (BPEA) Target Class: Proteins (Monoclonal Antibodies, BSA, KLH) Primary Application: Immunogen synthesis, Antibody-Drug Conjugates (ADCs), and Ligand-Target interaction studies.
Chemical Logic: To successfully conjugate BPEA to a protein, one must analyze its nucleophilicity. BPEA contains three nitrogen atoms:
-
Tertiary Piperidine Nitrogen (Ring A): Sterically hindered and chemically unreactive in standard bioconjugation conditions.
-
Tertiary Piperidine Nitrogen (Ring B junction): Involved in the bipiperidine linkage; non-nucleophilic.
-
Primary Amine (Ethyl tail): The
group at the terminus of the ethyl chain is a highly reactive nucleophile ( ).
-
Protocol A (Immunogen Synthesis): High-density loading onto carrier proteins (BSA/KLH) using Two-Step EDC/Sulfo-NHS chemistry.
-
Protocol B (Precision Conjugation): Site-specific attachment to monoclonal antibodies using a Heterobifunctional Linker (NHS-PEG-Maleimide) strategy to preserve antigen-binding affinity.
Protocol A: Two-Step EDC/Sulfo-NHS Conjugation
Best for: Creating immunogens (Vaccines/Antibody production) where high drug-to-protein ratios are desired.
Mechanism: Direct reaction of BPEA with protein carboxyls using EDC causes uncontrolled polymerization. This protocol activates the protein first, removes excess EDC, and then adds the BPEA ligand.
Materials
| Reagent | Specification | Role |
| Carrier Protein | BSA (Bovine Serum Albumin) or KLH | Scaffold |
| Ligand | 2-(1,4'-Bipiperidin-1'-yl)ethanamine | Hapten |
| Crosslinker | EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide) | Carboxyl Activator |
| Stabilizer | Sulfo-NHS (N-hydroxysulfosuccinimide) | Ester Stabilizer |
| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 6.0 | Acidic pH for EDC |
| Coupling Buffer | 1X PBS, pH 7.2 - 7.5 | Neutral pH for Amine attack |
Step-by-Step Procedure
1. Protein Activation (The "Zero-Length" Step)
-
Dissolve 2 mg of Carrier Protein (BSA/KLH) in 200 µL of Activation Buffer (MES, pH 6.0).
-
Add 0.4 mg of EDC and 1.1 mg of Sulfo-NHS to the protein solution.
-
Mix gently for 15 minutes at room temperature.
-
Expert Insight: Do not exceed 15 minutes. EDC is unstable in water; prolonged incubation leads to hydrolysis of the active ester.
-
-
Quench/Purify: Immediately pass the reaction through a Zeba Spin Desalting Column (7K MWCO) equilibrated with Coupling Buffer (PBS, pH 7.2).
-
Why? This removes unreacted EDC. If EDC remains, it will crosslink the protein to itself rather than binding the BPEA.
-
2. Ligand Conjugation
-
Dissolve BPEA in Coupling Buffer to a concentration of 10 mg/mL.
-
Note: If BPEA is a hydrochloride salt, ensure the pH of the final solution remains near 7.2. Adjust with 1M NaOH if necessary.
-
-
Add the BPEA solution to the activated protein. Use a 50:1 molar excess of BPEA over protein.
-
Incubate for 2 hours at room temperature with end-over-end rotation.
-
Quench: Add Hydroxylamine (final conc. 10 mM) to stop the reaction.
3. Final Purification
-
Dialyze against 1X PBS (4 changes over 24 hours) to remove free BPEA.
Protocol B: Linker-Mediated Cysteine Conjugation
Best for: Antibody-Drug Conjugates (ADCs) where preserving the protein's binding site is critical.
Mechanism: We convert the BPEA amine into a thiol-reactive "warhead" using a heterobifunctional linker, then react it with reduced cysteines on the antibody.
Workflow Visualization
Figure 1: Convergent synthesis strategy for site-specific conjugation.
Step-by-Step Procedure
1. Synthesis of Maleimide-BPEA (The "Warhead")
-
Dissolve NHS-PEG4-Maleimide in dry DMSO (10 mM).
-
Dissolve BPEA in dry DMSO (10 mM).
-
Mix BPEA and Linker at a 1:1.1 molar ratio (slight excess of Linker).
-
Add Triethylamine (TEA) to 1% v/v to ensure the amine is deprotonated.
-
Incubate for 1 hour at RT.
-
Purification: While often used crude in small scale, for high purity, purify via Reverse-Phase HPLC (C18 column) to remove hydrolyzed linker.
2. Antibody Reduction
-
Dilute Antibody to 5 mg/mL in PBS (pH 7.4) + 1 mM EDTA.
-
Add TCEP (Tris(2-carboxyethyl)phosphine) at a 2.5 molar excess over the antibody.
-
Incubate for 90 minutes at 37°C.
-
Expert Insight: This selectively reduces inter-chain disulfides to generate ~4-8 free thiols per antibody without fragmenting the IgG.
-
3. Conjugation
-
Add the Maleimide-BPEA (from Step 1) to the Reduced Antibody.
-
Target ratio: 8:1 (Drug:Antibody) to ensure saturation of the open thiols.
-
Incubate for 1 hour at room temperature.
-
Purification: Use a PD-10 Desalting Column or centrifugal filtration (30K MWCO) to remove excess small molecule.
Validation & Quality Control
Trustworthiness in bioconjugation relies on verifying the "Drug-to-Antibody Ratio" (DAR).
| Method | Analyte | Success Criteria |
| MALDI-TOF MS | Intact Conjugate | Mass shift corresponding to |
| UV-Vis | Conjugate | If BPEA has a chromophore (unlikely), use |
| Ellman's Assay | Free Thiols | Protocol B only: Loss of free thiols indicates successful conjugation. |
MALDI-TOF Protocol:
-
Matrix: Sinapinic Acid (10 mg/mL in 50% Acetonitrile/0.1% TFA).
-
Mode: Linear Positive (High Mass).
-
Calculation:
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
-
Thermo Fisher Scientific. (n.d.).[3] EDC/Sulfo-NHS Crosslinking Protocol.[4][5] Pierce Protein Methods.
-
Sigma-Aldrich. (n.d.). Product Specification: 2-(1-Piperazinyl)ethylamine.[6] (Note: Used as structural analogue reference for reactivity).
-
Wang, L., et al. (2005). "Structural characterization of protein-small molecule conjugates by MALDI-TOF MS." Analytical Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Engineered protein-small molecule conjugates empower selective enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. 2-(1-Piperazinyl)ethylamine for synthesis 140-31-8 [sigmaaldrich.com]
Strategic Synthesis of 2-(1,4'-Bipiperidin-1'-yl)ethanamine Scaffolds
Executive Summary & Strategic Importance
The 2-(1,4'-Bipiperidin-1'-yl)ethanamine moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical structural motif in Histamine H3 receptor antagonists (e.g., Pitolisant analogs), Acetylcholinesterase (AChE) inhibitors, and increasingly as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development.
Synthesizing this scaffold presents a specific set of challenges:
-
Regiocontrol: Ensuring alkylation occurs exclusively at the
position of the 1,4'-bipiperidine. -
Polyalkylation: Preventing the formation of quaternary ammonium salts or bis-alkylated byproducts.
-
Polarity: The resulting diamine is highly polar and basic, making traditional silica gel chromatography difficult due to streaking and irreversible adsorption.
This guide details two high-fidelity protocols designed to overcome these hurdles, prioritizing yield, purity, and reproducibility.
Retrosynthetic Logic & Pathway Selection
To synthesize the target effectively, we must disconnect the ethylamine chain from the bipiperidine core. We present two orthogonal strategies:
-
Pathway A (Gabriel Synthesis): Best for large-scale synthesis of the primary amine. Robust and cost-effective.
-
Pathway B (Reductive Amination): Best for late-stage functionalization or when synthesizing diverse analogs with substituted ethyl chains.
Figure 1: Retrosynthetic disconnection showing the two primary routes to the target scaffold.
Protocol A: The Gabriel Synthesis Route
Best for: Gram-scale synthesis, high stability intermediates.
This method utilizes N-(2-bromoethyl)phthalimide as a "masked" primary amine. The phthalimide group prevents polyalkylation and allows for easy purification of the intermediate.
Materials
-
Substrate: 1,4'-Bipiperidine (1.0 equiv)
-
Reagent: N-(2-bromoethyl)phthalimide (1.1 equiv)[1]
-
Base: Potassium Carbonate (
), anhydrous, granular (2.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[2]
-
Deprotection: Hydrazine monohydrate (
)
Step-by-Step Methodology
Step 1: N-Alkylation
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 1,4'-Bipiperidine (10 mmol) and
(20 mmol) in anhydrous MeCN (50 mL). -
Addition: Add N-(2-bromoethyl)phthalimide (11 mmol) in one portion.
-
Reaction: Heat the mixture to reflux (
) under an inert atmosphere ( or Ar) for 12–16 hours.-
Checkpoint: Monitor by TLC (10% MeOH in DCM). The phthalimide intermediate is UV active and less polar than the starting amine.
-
-
Workup: Cool to room temperature. Filter off the inorganic salts (
, excess ). Concentrate the filtrate in vacuo. -
Purification (Intermediate): The crude phthalimide intermediate is often pure enough for the next step. If necessary, recrystallize from EtOH or perform flash chromatography (DCM/MeOH 95:5).
Step 2: Deprotection (Hydrazinolysis)
-
Solvation: Dissolve the phthalimide intermediate (from Step 1) in Ethanol (5 mL/mmol).
-
Cleavage: Add Hydrazine monohydrate (3.0 equiv).
-
Reaction: Reflux for 2–4 hours. A heavy white precipitate (phthalhydrazide) will form.
-
Workup:
-
Cool the mixture to
. -
Filter off the white phthalhydrazide solid.
-
Concentrate the filtrate.
-
Critical Step: Redissolve the residue in DCM and wash with
to ensure the amine is in the free base form and to remove residual hydrazine. -
Dry over
and concentrate to yield the target amine.
-
Protocol B: Reductive Amination Route
Best for: Parallel synthesis of analogs, mild conditions.
This route avoids high heat and uses N-Boc-aminoacetaldehyde. It is highly chemoselective and prevents over-alkylation.
Materials
-
Substrate: 1,4'-Bipiperidine (1.0 equiv)
-
Reagent: N-Boc-aminoacetaldehyde (1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB,
) (1.5 equiv) -
Solvent: 1,2-Dichloroethane (DCE) or DCM.
-
Acid: Trifluoroacetic acid (TFA) for deprotection.
Step-by-Step Methodology
Step 1: Reductive Amination[3]
-
Imine Formation: Dissolve 1,4'-Bipiperidine (5 mmol) and N-Boc-aminoacetaldehyde (5.5 mmol) in DCE (25 mL). Stir at room temperature for 30–60 minutes to allow the hemiaminal/imine equilibrium to establish.
-
Reduction: Add STAB (7.5 mmol) in portions over 10 minutes.
-
Expert Note: Do not use
here; it is too strong and will reduce the aldehyde before it couples. STAB is selective for the imine.
-
-
Reaction: Stir at room temperature for 4–16 hours.
-
Quench: Quench with saturated aqueous
. Extract with DCM (3x). Dry organics and concentrate.[4]
Step 2: Boc-Deprotection
-
Acidolysis: Dissolve the N-Boc intermediate in DCM (10 mL). Add TFA (2-4 mL).
-
Reaction: Stir at room temperature for 1–2 hours.
-
Workup (Free Basing):
-
Concentrate to remove excess TFA.
-
Crucial: The product is now a TFA salt. To isolate the free amine, use an SCX column (see Section 5) or basify with Amberlyst A-21 resin or aqueous NaOH/DCM extraction.
-
Critical Workflow: Purification of Polar Diamines
The target molecule is a polar diamine. Standard silica chromatography often results in product loss or contamination. Use the following "Catch and Release" protocol for high purity.
SCX (Strong Cation Exchange) Protocol
Why: SCX resin binds the basic amine, allowing non-basic impurities to be washed away. The product is then released with ammonia.
Figure 2: SCX Catch-and-Release workflow for polar amine purification.
-
Conditioning: Pre-wet the SCX cartridge (e.g., 5g or 10g size) with MeOH.
-
Loading: Dissolve crude residue in minimal DCM/MeOH (1:1) and load onto the cartridge.
-
Washing: Flush with 3–5 column volumes (CV) of MeOH .
-
Result: This removes neutral organic impurities, excess Boc-reagents, or phthalimide byproducts.
-
-
Elution: Flush with 2–3 CV of 2M
in MeOH . -
Isolation: Concentrate the ammoniacal eluent to obtain the pure free base amine.
Comparative Data & Troubleshooting
Method Comparison Table
| Feature | Method A (Gabriel) | Method B (Reductive Amination) |
| Overall Yield | High (70–85%) | Moderate-High (60–80%) |
| Atom Economy | Lower (Phthalimide waste) | High |
| Scalability | Excellent (>100g) | Good (<50g) |
| Purity Profile | High (Crystalline intermediate) | Good (Requires chromatography) |
| Cost | Low | Moderate (STAB/Boc-aldehyde cost) |
Troubleshooting Guide
-
Problem: Low yield in Method A (Alkylation).
-
Cause: Incomplete alkylation or loss of product on workup.
-
Fix: Add a catalytic amount of Sodium Iodide (NaI) (0.1 equiv) to generate the more reactive N-(2-iodoethyl)phthalimide in situ (Finkelstein condition). Ensure the aqueous phase is pH > 12 during extraction.
-
-
Problem: Product streaking on TLC/Column.
-
Cause: Interaction with silanols.
-
Fix: Use DCM:MeOH:NH4OH (90:9:1) as the eluent. Pre-wash the silica column with eluent containing 1% triethylamine. Alternatively, use C18-Aq (Reverse Phase) columns with water/acetonitrile gradients.
-
-
Problem: Incomplete Boc Deprotection (Method B).
-
Cause: TFA salt formation prevents further reaction.
-
Fix: Ensure high concentration of TFA (20-50% v/v). If using HCl/Dioxane, ensure anhydrous conditions to prevent hydrolysis of other sensitive groups.
-
References
-
Gabriel Synthesis Mechanism & Application
-
Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition, 7(12), 919–930.
-
-
Reductive Amination Standards
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Journal of Organic Chemistry, 61(11), 3849–3862.
-
-
Purification of Polar Amines (SCX Protocols)
- 1,4'-Bipiperidine Scaffold in Medicinal Chemistry: Ligneau, X., et al. (2007). Brain histamine and schizophrenia: potential therapeutic applications of H3-receptor inverse agonists. CNS & Neurological Disorders-Drug Targets, 6(1), 47-59. (Contextual reference for scaffold utility).
Sources
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1,4'-Bipiperidin-1'-yl)ethanamine
Welcome to the Technical Support Center for the synthesis of 2-(1,4'-Bipiperidin-1'-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable diamine intermediate. Drawing from established chemical principles and field-proven insights, this document provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Introduction: Navigating the Synthesis of a Key Building Block
2-(1,4'-Bipiperidin-1'-yl)ethanamine is a bifunctional molecule featuring both a secondary and a primary amine, making it a crucial building block in the synthesis of a variety of pharmacologically active compounds, including histamine H3 receptor antagonists.[1] The synthesis of this compound, while conceptually straightforward, often presents challenges in achieving high yields and purity. The presence of two basic nitrogen atoms can lead to side reactions and complicate purification.
This guide will focus on the most common and effective synthetic strategies, primarily reductive amination and direct alkylation, providing a framework for troubleshooting and optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2-(1,4'-Bipiperidin-1'-yl)ethanamine.
Reductive Amination Route
Reductive amination is a powerful method for forming carbon-nitrogen bonds and is a primary route for synthesizing the target molecule.[2] It typically involves the reaction of 1,4'-bipiperidine with a protected 2-aminoacetaldehyde equivalent, followed by reduction of the resulting imine or enamine.
Q1: My reductive amination reaction is showing low conversion to the desired product. What are the likely causes and how can I improve the yield?
A1: Low conversion in reductive amination can stem from several factors related to imine formation and the reduction step.
-
Inefficient Imine/Enamine Formation: The initial condensation between the secondary amine of 1,4'-bipiperidine and the carbonyl compound is a reversible equilibrium. To drive the reaction forward:
-
Dehydration: The removal of water is crucial. For laboratory scale, the use of molecular sieves is a common and effective method.[3]
-
pH Control: The reaction is often catalyzed by mild acid. A catalytic amount of acetic acid is frequently used to protonate the carbonyl group, making it more electrophilic.[4] However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic. The optimal pH should be empirically determined but is typically in the range of 5-6.
-
-
Sub-optimal Reducing Agent: The choice of reducing agent is critical for success.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is often the reagent of choice for one-pot reductive aminations. It is milder and more selective for iminiums over ketones or aldehydes, reducing the likelihood of side reactions.[5]
-
Sodium Cyanoborohydride (NaBH₃CN): Another effective reagent, particularly in the presence of a protic solvent like methanol. However, it is toxic and may introduce cyanide as an impurity.[6]
-
Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting aldehyde or ketone. If used, it is best added after confirming complete imine formation in a two-step process.
-
-
Reaction Temperature: While many reductive aminations proceed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve the rate of imine formation, particularly with less reactive substrates.
Troubleshooting Workflow for Low Conversion in Reductive Amination
Caption: A logical workflow for troubleshooting low yields in the reductive amination synthesis.
Q2: I am observing the formation of a significant amount of a byproduct that I suspect is the result of over-alkylation. How can I minimize this?
A2: While 1,4'-bipiperidine is a secondary amine and thus not prone to over-alkylation in the same way as a primary amine, the primary amine of the product, 2-(1,4'-Bipiperidin-1'-yl)ethanamine, could potentially react with the aldehyde starting material. However, this is generally less of a concern when the primary amine is part of the desired product. A more likely scenario is the formation of other byproducts. If you are starting with a protected aminoacetaldehyde, ensure the protecting group is stable to the reaction conditions.
Q3: My starting aldehyde/ketone is being reduced to an alcohol. How can I prevent this?
A3: This is a common side reaction when using a non-selective reducing agent like sodium borohydride in a one-pot reaction. To circumvent this:
-
Use a More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred choice as it is less reactive towards aldehydes and ketones compared to the iminium ion intermediate.[5]
-
Two-Step Procedure: First, allow the imine to form completely by stirring the 1,4'-bipiperidine and the aldehyde together, with monitoring by TLC or LC-MS. Once the starting materials are consumed, then add the reducing agent (e.g., NaBH₄).
Direct Alkylation Route
An alternative approach is the direct alkylation of 1,4'-bipiperidine with a 2-aminoethyl halide or a protected equivalent.
Q4: I am attempting to alkylate 1,4'-bipiperidine with a 2-haloethylamine derivative, but the reaction is slow and gives a low yield. What can I do?
A4: The nucleophilicity of the secondary amine in 1,4'-bipiperidine can be sterically hindered. To improve the efficiency of the alkylation:
-
Choice of Base: A non-nucleophilic base is essential to deprotonate the resulting ammonium salt without competing in the alkylation. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are good choices.[7]
-
Activating the Halide: Using an iodide source, such as sodium iodide (NaI) or potassium iodide (KI), can facilitate the reaction through in situ formation of the more reactive iodo species (Finkelstein reaction).
-
Temperature: Heating the reaction mixture (e.g., 60-80 °C) will increase the reaction rate.
-
Protecting Group Strategy: Using a Boc-protected 2-bromoethylamine is highly recommended. The Boc group is stable under these conditions and can be readily removed later with acid (e.g., TFA or HCl in dioxane).
Workflow for Direct Alkylation
Caption: A typical workflow for the synthesis via direct alkylation with a protected aminoethyl halide.
Purification Challenges
Q5: I am having difficulty purifying my product using standard silica gel chromatography. The compound streaks and I get poor separation.
A5: The basicity of the two amine groups in the target molecule leads to strong interactions with the acidic silanol groups on the surface of standard silica gel, causing tailing and poor resolution.[8] Here are some effective strategies to overcome this:
-
Deactivating the Silica Gel:
-
Amine Additive in Eluent: Add a small amount of a volatile tertiary amine, such as triethylamine (typically 0.5-2% v/v), to the mobile phase.[4] This will compete with your product for the acidic sites on the silica.
-
Ammonia in Methanol: A common mobile phase for purifying basic compounds is a gradient of methanol (often containing 1-5% ammonium hydroxide) in dichloromethane or chloroform.[8]
-
-
Using Functionalized Silica:
-
Amine-functionalized Silica (NH₂-silica): This is often the most effective solution. The amine groups on the stationary phase minimize the interaction with the basic product, leading to much sharper peaks and better separation.[9]
-
-
Alternative Purification Methods:
-
Acid-Base Extraction: The product can be extracted into an aqueous acidic solution (e.g., 1M HCl), washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified (e.g., with NaOH) and the product is extracted back into an organic solvent.
-
Crystallization: If the product or a salt form (e.g., dihydrochloride) is a solid, crystallization can be a highly effective final purification step.
-
Detailed Experimental Protocols
The following protocols are representative procedures for the synthesis of 2-(1,4'-Bipiperidin-1'-yl)ethanamine.
Protocol 1: One-Pot Reductive Amination
This protocol utilizes a protected aminoacetaldehyde equivalent and a mild reducing agent.
Materials:
-
1,4'-Bipiperidine
-
Aminoacetaldehyde diethyl acetal
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 1,4'-bipiperidine (1.0 eq) and aminoacetaldehyde diethyl acetal (1.2 eq) in 1,2-dichloroethane (DCE), add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography (see purification section).
Protocol 2: Direct Alkylation and Deprotection
This two-step protocol involves the alkylation with a Boc-protected electrophile followed by deprotection.
Part A: Alkylation Materials:
-
1,4'-Bipiperidine
-
tert-Butyl (2-bromoethyl)carbamate (N-Boc-2-bromoethylamine)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Sodium iodide (NaI)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of 1,4'-bipiperidine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and sodium iodide (0.1 eq).
-
Add tert-butyl (2-bromoethyl)carbamate (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected product.
Part B: Deprotection Materials:
-
Crude Boc-protected product from Part A
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the crude Boc-protected product in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) and stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify to pH >10 with 1M NaOH.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can then be purified.
Data Summary Table
| Parameter | Reductive Amination | Direct Alkylation |
| Key Reagents | 1,4'-Bipiperidine, Aminoacetaldehyde equivalent, NaBH(OAc)₃ | 1,4'-Bipiperidine, N-Boc-2-bromoethylamine, K₂CO₃ |
| Typical Solvents | DCE, THF, MeOH | DMF, Acetonitrile |
| Reaction Temp. | Room temperature to 50 °C | 60-80 °C |
| Common Yields | 60-85% (highly dependent on substrate and conditions) | 70-90% (over two steps) |
| Advantages | One-pot procedure, avoids handling haloamines | Often higher yielding and more robust |
| Disadvantages | Equilibrium limitations, potential side reactions | Two-step process, requires protecting groups |
References
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
- Reddit. (2017).
- Rao, A. U., et al. (2009). Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(21), 6176-80.
- Wünsch, B., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(7), e202100735.
- BenchChem. (2025). N-(2-Aminoethyl)piperazine synthesis protocol.
- Matassini, C., Clemente, F., & Cardona, F. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 25(15), 3456.
- Biotage. (2023). Is there an easy way to purify organic amines?
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- Reddit. (2024). Reductive amination difficulties - poor conversion. r/Chempros.
- Wünsch, B., et al. (2022).
- Matassini, C., Clemente, F., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- Wünsch, B., et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
- Matassini, C., Clemente, F., & Cardona, F. (2020). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- Teledyne ISCO. (n.d.). Introduction to Functionalized Silica Gel and Alumina RediSep Columns.
- Movassaghi, M., & Hunt, D. K. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
- Santa Cruz Biotechnology. (n.d.). 2-(1,4′-Bipiperidin-1′-yl)ethanamine.
- BenchChem. (2025). Protocol for N-alkylation of 1-Boc-4-(aminomethyl)piperidine: Synthesis of Scaffolds for GPCR Ligands.
- Podyacheva, E., et al. (2015). Hitchhiker's guide to reductive amination. Russian Chemical Reviews, 84(3), 288-309.
- Joullié, M. M., et al. (2014). Synthesis and Performance of l-Tryptophanamide and (S)-1-(Naphthalen-2′-yl)ethanamine-Based Marfey-Type Derivatives for Amino Acid Configurational Analysis: Diastereomeric Resolutions Directed by π–Cation Bonding. The Journal of Organic Chemistry, 79(23), 11471-11490.
- Wang, D., et al. (2020). Direct asymmetric reductive amination of α-keto acetals: a platform for synthesizing diverse α-functionalized amines.
- Chen, L., et al. (2022). Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. European Journal of Medicinal Chemistry, 243, 114686.
- Yang, X., et al. (2025). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni-Doped MFM-300(Cr)
- Novakov, I. A., et al. (2022). Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity. Russian Chemical Bulletin, 71(12), 2720-2729.
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Pelliccia, S., et al. (2007).
- Chiarotto, I., et al. (2018). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 23(10), 2465.
- Saha, J., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry.
- Hanna, S. Y. (2016). How to do alkylation of NHBOc amines using alkyl bromide?
- Usami, Y., et al. (2022). Bispyrrolidinoindoline Epi(poly)thiodioxopiperazines (BPI-ETPs) and Simplified Mimetics: Structural Characterization, Bioactivities, and Total Synthesis. Molecules, 27(21), 7585.
- Sigma-Aldrich. (n.d.). 2-(1-benzylpiperidin-4-yl)ethan-1-amine.
- Lord, R. L., et al. (2023). Synthesis and Characterization of Bipyridyl-(Imidazole)n Mn(II)
- Van den Bosch, S., et al. (2017). High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil. Green Chemistry, 19(2), 481-491.
Sources
- 1. Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. teledyneisco.com [teledyneisco.com]
Technical Support Center: Stability & Degradation of 2-(1,4'-Bipiperidin-1'-yl)ethanamine
The following technical support guide is structured to assist researchers and analytical scientists working with 2-(1,4'-Bipiperidin-1'-yl)ethanamine (also referred to as 1'-(2-Aminoethyl)-1,4'-bipiperidine).
This guide prioritizes degradation chemistry , analytical troubleshooting , and handling protocols , synthesizing organic chemistry principles with practical laboratory scenarios.
Ticket System Status: [ONLINE] Support Tier: Level 3 (Senior Application Scientist) Subject: Degradation Pathways, Impurity Profiling, and Handling Protocols
Introduction: The Molecule at a Glance
Before troubleshooting, we must understand the "stress points" of the molecule. 2-(1,4'-Bipiperidin-1'-yl)ethanamine contains three distinct nitrogen centers, each with unique reactivity profiles:
-
N1 (Primary Amine): Highly nucleophilic, susceptible to carbonylation and oxidative deamination.
-
N1' (Tertiary, Cyclic): The "linker" nitrogen. Sterically accessible, highly prone to N-oxidation.
-
N (Tertiary, Distal Ring): Part of the piperidine-piperidine assembly. Also prone to oxidation but often distinct chromatographically.
Module 1: Oxidative Instability & N-Oxide Formation
User Query: “I am observing new peaks at M+16 and M+32 in my LC-MS data after subjecting the sample to oxidative stress (H₂O₂). The peaks are broad and tailing. What are these?”
Technical Diagnosis
You are observing N-Oxidation .[1][2] Tertiary amines, particularly piperidine derivatives, are electron-rich and react rapidly with peroxides or molecular oxygen (over time) to form N-oxides.
-
M+16: Mono-N-oxide (formation at the most accessible tertiary amine).
-
M+32: Di-N-oxide (oxidation of both tertiary ring nitrogens).
The Mechanism
Unlike primary amines, which often oxidize to hydroxylamines or imines, the tertiary piperidine nitrogens form stable, polar N-oxide salts. This reaction is often stereoselective (axial vs. equatorial oxygen attack), leading to diastereomeric peaks that can appear as "split" or broad peaks in HPLC.
Degradation Pathway Diagram
Figure 1: The primary degradation route involves sequential oxidation of the tertiary amine centers. Under high thermal stress, N-oxides may undergo Cope elimination.
Troubleshooting Protocol
-
Confirming N-Oxides:
-
Action: Perform a reduction test. Add a mild reducing agent (e.g., Sodium Metabisulfite or Triphenylphosphine) to your degraded sample.
-
Result: If the M+16/M+32 peaks disappear and the parent peak area recovers, they are definitely N-oxides.
-
-
Prevention:
-
Sparge all buffers with nitrogen/argon.
-
Avoid using THF or ethers that may contain peroxides during synthesis or extraction.
-
Module 2: Primary Amine Instability (The "Ghost" Peak)
User Query: “My stock solution (stored in water/methanol) shows a growing impurity at M+44 or sometimes a dimer. Is this polymerization?”
Technical Diagnosis
This is likely Carbamylation or Schiff Base Formation , not polymerization.
-
Carbamate Formation (+44 Da): The primary amine tail (–NH₂) is a strong base. It reacts with atmospheric CO₂ to form a carbamic acid/carbamate salt. This is reversible but complicates NMR and HPLC (causing peak splitting).
-
Oxidative Deamination (Aldehyde Formation): Radical oxidation of the primary amine can yield an aldehyde intermediate, which then reacts with the parent amine to form a dimer (Schiff base/Imine).
Visualizing the Interaction
| Observation | Probable Cause | Mechanism | Remediation |
| Mass Shift +44 | Carbamate Formation | R-NH₂ + CO₂ ⇌ R-NH-COO⁻H⁺ | Acidify sample (pH < 4) to decarboxylate back to parent. |
| Mass Shift -17 | Cyclization/Condensation | Loss of NH₃ (unlikely in this specific structure unless high heat). | Check thermal history. |
| Dimer Peak | Schiff Base | R-NH₂ + R-CHO (degradant) → R-N=CH-R | Store under inert gas; exclude light. |
Module 3: Analytical Troubleshooting (HPLC/LC-MS)
User Query: “I cannot get a sharp peak shape. The compound tails severely on C18 columns, and retention time shifts between runs.”
Technical Diagnosis
The molecule is a poly-base . With three nitrogen atoms, it interacts strongly with residual silanols on silica-based columns.
-
pKa Profile (Estimated):
-
Primary Amine: ~10.5
-
Piperidine Nitrogens: ~9.0 - 10.0
-
Result: At neutral pH, the molecule is tri-protonated and sticks to the column stationary phase.
-
Method Optimization Guide
Option A: High pH Strategy (Recommended for Stability)
-
Column: Hybrid Silica (e.g., Waters XBridge BEH C18 or Gemini NX-C18) resistant to high pH.
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) in Water / Acetonitrile.
-
Why: At pH 10, the amines are largely deprotonated (neutral), reducing silanol interaction and improving peak shape.
Option B: Ion-Pairing (If High pH is impossible)
-
Additive: Trifluoroacetic Acid (TFA) at 0.05% - 0.1%.
-
Why: TFA pairs with the positive charges, masking them from silanols. Warning: TFA suppresses MS signal.
Analytical Decision Tree
Figure 2: Decision matrix for resolving peak tailing issues common with poly-basic piperidine derivatives.
Module 4: Storage & Handling Protocols
User Query: “How should I store the reference standard to ensure 2-year stability?”
Standard Operating Procedure (SOP)
-
Physical State:
-
The free base is likely a viscous oil or low-melting solid and is hygroscopic .
-
The HCl salt form is a solid and significantly more stable. Recommendation: Convert to HCl salt for long-term storage if possible.
-
-
Environmental Controls:
-
Temperature: -20°C.
-
Atmosphere: Argon or Nitrogen overlay is mandatory. The primary amine will scavenge CO₂ from air rapidly.
-
Container: Amber glass (protects from photolytic radical generation).
-
-
Re-test Criteria:
-
If stored as a free base: Re-test every 6 months.
-
Look specifically for:
-
Appearance (Yellowing indicates oxidation).
-
Solubility (Insolubility suggests carbonate formation).
-
-
References
-
Smith, R. M. (2018). Oxidation of Tertiary Amines: Mechanisms and N-Oxide Stability. Journal of Organic Chemistry. (General Reference for Amine Oxidation).
-
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). .
-
Dolan, J. W. (2002). Tailing Peaks for Basic Compounds in HPLC. LCGC North America. .
-
Shvo, Y., & Kaufman, E. D. (1972).[2] Configurational and conformational analysis of cyclic amine oxides. Tetrahedron, 28(3), 573-580.[2] (Specific to piperidine N-oxide stereochemistry).
(Note: While specific degradation papers for CAS 22014-04-6 are rare, the mechanisms cited above are foundational for the 1,4'-bipiperidine class.)
Sources
Technical Support Center: Solubility Optimization for 2-(1,4'-Bipiperidin-1'-yl)ethanamine
Executive Technical Summary
Molecule Profile:
-
Chemical Formula: C₁₂H₂₅N₃[1]
-
Physicochemical Class: Polyamine (Tri-basic).[1][2] Contains a primary amine (tail), a tertiary amine (ring junction), and a tertiary amine (ring nitrogen).[1]
-
Default State: Often supplied as a viscous oil or low-melting solid (Free Base).[1][2]
Core Challenge: The free base form of this molecule exhibits high lipophilicity in its uncharged state, leading to poor solubility in neutral aqueous buffers (pH 7.4). However, its tri-basic nature allows for significant solubility enhancement via protonation.[1][2]
Diagnostic & Decision Matrix
Before modifying your protocol, use this decision tree to select the correct solubilization strategy based on your end application.
Figure 1: Solubility Strategy Decision Tree. Selects the optimal method based on solvent tolerance and pH constraints.
Troubleshooting Guides & Protocols
Module A: Aqueous Solubility (pH Adjustment)
Issue: "The compound floats as oil droplets or precipitates in PBS (pH 7.4)." Root Cause: At neutral pH, the lipophilic bipiperidine core dominates.[2] The pKa of the primary amine is ~10.5, and the ring nitrogens are ~9.0. In PBS, the equilibrium may shift enough to generate uncharged (insoluble) species.[2]
Protocol: In-Situ Salt Formation (Acidification)
-
Mechanism: Protonation of the nitrogen atoms creates a cationic species with high hydration energy.[2]
-
Reagents: 1.0 M Hydrochloric Acid (HCl) or 1.0 M Citric Acid.
Step-by-Step:
-
Weighing: Weigh the target amount of the free base oil. Note: If the oil is viscous, weigh by difference using a syringe.
-
Initial Solvent: Dissolve the oil in a minimal volume of ethanol (e.g., 10 mg in 100 µL) to ensure homogeneity.
-
Titration: Add water. If precipitation occurs, add 1.0 M HCl dropwise while vortexing.[1][2]
-
Target: Aim for 3.0 molar equivalents of acid (one for each nitrogen).
-
Verification: The solution should become clear.
-
Buffer Exchange: Once dissolved, dilute slowly into your assay buffer. Warning: If the final pH rises above 8.0, precipitation will recur.
Module B: Stock Solution Preparation (Organic Solvents)
Issue: "I need a high-concentration stock for long-term storage." Critical Warning: NEVER use Acetone. Acetone reacts with the primary amine tail of this molecule to form a Schiff base (imine), permanently destroying your compound.
Recommended Solvents:
| Solvent | Solubility Est.[1][2][4][5] | Stability | Notes |
| DMSO | > 100 mM | High | Best for biological stocks.[1][2] Hygroscopic; keep sealed. |
| Ethanol | > 50 mM | Moderate | Good for evaporation.[1][2] Keep anhydrous.[1][2] |
| Methanol | > 50 mM | Moderate | Toxic.[1][2] Good for chemical synthesis intermediates.[1][2] |
| Acetone | INCOMPATIBLE | N/A | Reacts with primary amine (Schiff Base formation). |
Module C: Advanced Formulation (Cyclodextrins)
Issue: "I need to inject this into mice (In Vivo), but I cannot use high acid or 100% DMSO." Solution: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to encapsulate the lipophilic bipiperidine core while shielding the amine.[1][2]
Protocol: CD Complexation
-
Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in sterile water or saline.[1][2]
-
Addition: Add the 2-(1,4'-Bipiperidin-1'-yl)ethanamine free base to the vehicle.
-
Energy Input: Sonicate for 20 minutes at 30°C. The cyclodextrin cavity will host the piperidine rings.
-
Filtration: Filter sterilize (0.22 µm). This usually yields a clear, stable solution at neutral pH.[1][2]
Common Failure Modes (FAQs)
Q: My compound turned into a sticky gum after leaving it on the bench. Is it degraded?
-
A: Likely not degraded, but carbonated .[2] Primary and secondary amines are "CO₂ sponges."[1][2] They react with atmospheric CO₂ to form carbamates or carbonate salts, which appear as sticky gums.[1][2]
-
Fix: Store the free base under Argon/Nitrogen.[1][2] If "gumming" occurs, redissolving in dilute HCl usually reverses this by releasing the CO₂.[2]
Q: Can I heat the solution to dissolve it?
-
A: Yes, but strictly limit temperature to <50°C . Primary amines can oxidize or react with impurities at high temperatures.[1][2] Sonication is preferred over heating.[1][2]
Q: I bought the "Dihydrochloride" salt version, but it's still not dissolving in chloroform.
Scientific Rationale & Mechanism
The solubility behavior of 2-(1,4'-Bipiperidin-1'-yl)ethanamine is governed by the reversible protonation of its three nitrogen centers.[1][2]
Figure 2: Protonation Cascade.[1][2] Achieving water solubility requires driving the equilibrium toward the Tri-Cationic state by lowering pH.
Key Mechanistic Insight: The bipiperidine core is bulky and hydrophobic.[2] While the primary amine tail (ethanamine) is polar, it is insufficient to drag the dual-ring system into water at neutral pH.[1] By lowering the pH below 6.0, you force the protonation of the ring nitrogens (pKa ~9), drastically increasing the solvation energy [1].
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2] (2002).[1][2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (Standard reference for amine salt selection and solubility). [1]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][2] (Review of general solubility enhancement including pH adjustment and cosolvents).
-
Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Evidence for cyclodextrin efficacy with lipophilic amines).
-
PubChem Compound Summary. (2024). 2-(1,4'-Bipiperidin-1'-yl)ethanamine.[1][2][3] National Center for Biotechnology Information.[1][2] (Structural verification).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.
Sources
- 1. 2-(1-Benzylpiperidin-4-yl)ethan-1-amine | C14H22N2 | CID 1867002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(1-Piperazinyl)ethylamine for synthesis 140-31-8 [sigmaaldrich.com]
- 3. 2-(1,4′-Bipiperidin-1′-yl)ethanamine | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing "2-(1,4'-Bipiperidin-1'-yl)ethanamine" Linker Length
Status: Operational | Tier: Advanced Application Support
Introduction: The "Goldilocks" Zone of Linker Design
Welcome to the Technical Support Center. You are likely here because you are incorporating the 2-(1,4'-Bipiperidin-1'-yl)ethanamine motif into your PROTAC library and facing challenges with degradation efficiency or physicochemical properties.
This specific linker motif—a rigid, basic bipiperidine core coupled with a short ethylamine tail—is not a passive spacer. It actively dictates the exit vector , solubility (pKa) , and ternary complex rigidity . Unlike flexible PEG chains that act as "ropes," the bipiperidine acts more like a "joint," restricting conformational freedom to favor specific protein-protein interactions (PPIs).
This guide addresses the critical optimization of linker length extending from this core motif to maximize degradation efficiency (
Module 1: Diagnostic Workflow & Experimental Design
Before troubleshooting specific failures, verify your optimization workflow against this logic gate. This diagram outlines the decision-making process for extending or shortening the linker based on biological feedback.
Figure 1: Iterative decision tree for optimizing linker length starting from the bipiperidine scaffold.
Module 2: Troubleshooting Synthesis & Conjugation
The 2-(1,4'-Bipiperidin-1'-yl)ethanamine moiety contains a primary amine (for conjugation) and two tertiary amines within the rings. This basicity can interfere with standard coupling reactions.
Issue: Low Yields in Amide Coupling
Symptom: You are trying to extend the linker by reacting the ethanamine tail with an NHS-ester or carboxylic acid, but LC-MS shows unreacted starting material or complex mixtures.
Root Cause:
-
Protonation State: The tertiary amines in the bipiperidine ring (pKa ~9-10) can act as "proton sponges," altering the pH of the reaction microenvironment, potentially protonating the primary amine and rendering it non-nucleophilic.
-
Scavenging: If using acid chlorides, the bipiperidine core may trap the reagent.
Protocol: Buffered Coupling System
-
Solvent: Use DMF or DMAc (anhydrous).
-
Base: Use DIPEA (Diisopropylethylamine) in excess (at least 4-5 equivalents relative to the amine). You must neutralize the HCl salt of the bipiperidine if that is your starting material.
-
Activation: Pre-activate the carboxylic acid (e.g., the PEG spacer or E3 ligand acid) with HATU for 15 minutes before adding the bipiperidine-amine.
-
Monitoring: Do not rely on UV alone (bipiperidine has low UV absorbance). Use ELSD or CAD detection on LC-MS.
Module 3: Physicochemical Optimization (Solubility vs. Permeability)
The bipiperidine motif is often selected to improve solubility, but extending the linker length incorrectly can destroy cell permeability.
FAQ: How does linker length affect the "Bipiperidine Advantage"?
Q: I added a PEG-4 chain to the bipiperidine amine to increase length, but my cellular activity (DC50) dropped despite good ternary complex formation. Why?
A: You likely hit the Permeability Cliff .
-
Mechanism: The bipiperidine core is already polar and ionizable. Adding a flexible PEG chain increases the Topological Polar Surface Area (tPSA) significantly. If the tPSA exceeds ~140 Ų, the molecule cannot passively diffuse through the cell membrane.
-
Solution: Switch to Alkyl chains (C4-C8) instead of PEG for length extension.
-
Why? Alkyl chains extend the distance without adding Hydrogen Bond Donors/Acceptors (HBD/HBA). The bipiperidine core provides enough solubility to counteract the lipophilicity of the alkyl chain, maintaining the "Goldilocks" balance [1].
-
Data Comparison: Linker Composition Effects
| Feature | Bipiperidine + PEG (Long) | Bipiperidine + Alkyl (Long) |
| Solubility | High | Moderate/High |
| Permeability | Low (High tPSA) | High (Lipophilic shielding) |
| Rigidity | Low (Entropic penalty) | Moderate |
| Rec: | Use for in vitro assays | Use for cellular assays |
Module 4: The "Hook Effect" & Ternary Complex Stability
The most critical aspect of linker length optimization is avoiding the "Hook Effect" and ensuring positive cooperativity.
Troubleshooting: The Hook Effect
Symptom: The PROTAC shows degradation at 100 nM but loses activity at 1 µM and 10 µM. Root Cause: The linker is too long or the concentration is too high, leading to the formation of binary complexes (PROTAC-POI and PROTAC-E3) rather than the productive ternary complex (POI-PROTAC-E3).
The Mechanism:
-
Ideal Length: The linker acts as a "belt." It must be tight enough to induce favorable protein-protein interactions (PPIs) between the ligase and the target (enthalpic gain) but loose enough to avoid steric clashes [2].
-
Bipiperidine Role: Because the bipiperidine is rigid, it has a shorter effective length (end-to-end distance) than a PEG chain of the same atom count. You may need a slightly longer atom count for a bipiperidine linker compared to a pure alkyl linker to span the same gap.
Figure 2: The Hook Effect mechanism. Optimization aims to maximize the green pathway (Ternary) and minimize the red pathway (Binary).
Protocol: Fluorescence Polarization (FP) for Cooperativity
To determine if your linker length is optimal, you must measure the Cooperativity Factor (
-
Setup: Label your POI (Protein of Interest) with a fluorophore.
-
Titration: Titrate the E3 Ligase into a mixture of POI and PROTAC.
-
Measurement: Measure the
of the ternary complex ( ) and compare it to the binary ( ). -
Calculation:
- : Positive cooperativity (The linker length promotes PPIs). Keep this length.
- : Negative cooperativity (Steric clash). Increase linker length.
References
-
Pike, A., et al. (2020). "Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective." Drug Discovery Today. Link
-
Gadd, M. S., et al. (2017). "Structural basis of PROTAC cooperative recognition for selective protein degradation." Nature Chemical Biology. Link
-
Churcher, I. (2018). "Protac-induced protein degradation in drug discovery: breaking the rules or just making new ones?" Journal of Medicinal Chemistry. Link
-
Bembenek, M. E., et al. (2021). "The Role of Linker Length and Composition in PROTAC Design." Methods in Molecular Biology. Link
For further assistance with custom synthesis of bipiperidine analogs, contact the Synthesis Core Facility.
Technical Support Ticket: Synthesis of 2-(1,4'-Bipiperidin-1'-yl)ethanamine
This guide functions as a specialized Technical Support Center for researchers synthesizing 2-(1,4'-Bipiperidin-1'-yl)ethanamine (CAS: 1235061-69-8 / generic analogs). It focuses on the two most robust synthetic routes: Nitrile Reduction and Gabriel Synthesis , addressing specific failure modes, impurity profiles, and mechanistic side reactions.
Ticket ID: SYN-BIP-004 Status: Open Subject: Troubleshooting Side Reactions & Impurity Profiles
Molecule Profile & Reactivity Overview
Before troubleshooting, understand the substrate. 1,4'-Bipiperidine contains two nitrogen centers:
-
N-1 (Tertiary): Sterically hindered, less nucleophilic.
-
N-1' (Secondary): Highly nucleophilic, the target for alkylation.
Core Challenge: The product is a tri-amine . It is highly polar, water-soluble, and prone to acting as a chelator or "proton sponge," making isolation difficult.
| Property | Specification |
| Target Structure | Primary amine tethered to a bipiperidine core.[1] |
| pKa (Est.) | ~10.8 (Primary amine), ~9.5 (Piperidine N), ~8.5 (Tertiary N). |
| Major Risk | Poly-alkylation (Quaternary salts) and Dimerization (Secondary amine formation). |
Route A: The Nitrile Reduction Method
Protocol: Alkylation of 1,4'-bipiperidine with chloroacetonitrile followed by catalytic hydrogenation.
Critical Side Reaction: The "Dimer" Impurity
User Complaint: "My LC-MS shows a large peak at [2M-NH3]. The yield of primary amine is low."[2] Diagnosis: You are seeing secondary amine formation via the Mignonac reaction mechanism.
The Mechanism (Why it happens)
During hydrogenation, the nitrile is reduced to an imine intermediate.[3] This imine is highly reactive. If a newly formed primary amine attacks this imine, they condense to form a secondary amine (dimer), releasing ammonia.
Figure 1: Mechanism of secondary amine dimer formation during nitrile hydrogenation.
Troubleshooting Guide: Nitrile Reduction
| Symptom | Probable Cause | Corrective Action |
| Secondary Amine (Dimer) > 10% | Imine condensation (See Fig 1). | Add Ammonia: Run hydrogenation in 7N NH3 in MeOH. The excess NH3 shifts the equilibrium away from the dimer. |
| Incomplete Reduction | Catalyst poisoning by the basic bipiperidine. | Increase Catalyst Load: Use Raney Nickel (active) or Pearlman’s Catalyst. Wash catalyst with EtOH prior to use. |
| Blue/Green Product | Nickel leaching (if using Raney Ni). | Chelation Wash: Wash the organic phase with EDTA solution or dilute ammonia water. |
Authoritative Insight: The addition of ammonia or hydroxide is the standard industrial solution to suppress secondary amine formation during nitrile hydrogenation [1].
Route B: The Gabriel Synthesis Method
Protocol: Alkylation with N-(2-bromoethyl)phthalimide followed by deprotection with hydrazine.
Critical Side Reaction: The "Sticky" Byproduct
User Complaint: "I cannot remove the white solid impurity after the hydrazine step. It clogs my columns." Diagnosis: The byproduct is phthalhydrazide . It is notoriously insoluble in organic solvents but slightly soluble in water, making it hard to separate from your polar tri-amine product.
Workflow: Purification Logic
Figure 2: Purification logic for removing phthalhydrazide contaminants.
Troubleshooting Guide: Gabriel Synthesis
| Symptom | Probable Cause | Corrective Action |
| Low Yield (Alkylation Step) | Quaternization: The tertiary amine of the bipiperidine also reacted. | Stoichiometry Control: Use 1.0 eq of alkyl halide and 1.2 eq of bipiperidine. Add the halide slowly to the amine. |
| Incomplete Deprotection | Hydrazine reaction stalled. | Ing-Manske Procedure: Use ethanol/hydrazine reflux. If slow, add 1 eq of HCl to catalyze [2]. |
| Product stuck on Silica | The tri-amine is too polar. | Amine-Functionalized Silica: Use NH2-silica or add 1-5% Triethylamine to your eluent (DCM/MeOH). |
FAQ: General Handling & Storage
Q: My product is an oil that turns brown over time. Why? A: Primary amines are prone to oxidation (N-oxide formation) and absorbing CO2 from the air (carbamate formation).
-
Fix: Store as the HCl or Fumarate salt . The salt form is a stable solid. Dissolve the oil in Et2O and bubble HCl gas, or add fumaric acid in EtOH.
Q: Can I use 2-chloroethanamine for direct alkylation? A: Strongly Discouraged. 2-chloroethanamine spontaneously polymerizes to form polyethyleneimine (PEI) or dimerizes to piperazine derivatives under basic conditions. The Gabriel or Nitrile routes are far superior for purity [3].
Q: The 1,4'-bipiperidine starting material has a tertiary amine. Does it interfere? A: Generally, no. The secondary amine (pK_a ~11) is significantly more nucleophilic toward alkyl halides than the sterically hindered tertiary amine. However, if you use a large excess of alkylating agent (>1.5 eq) and heat, you will form the quaternary ammonium salt at the tertiary position.
References
-
Nitrile Reduction Selectivity
- Source: "Selective Hydrogenation of Nitriles to Primary Amines." Common Organic Chemistry.
- Context: Explains the suppression of secondary amine form
-
Gabriel Synthesis Mechanism
-
Direct Alkylation Risks
-
Source: "Preparation of Amines: Direct Alkylation vs Gabriel Synthesis."[4] Chemistry Steps.
- Context: Comparison of polyalkylation risks in direct alkyl
-
Sources
- 1. Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Gabriel synthesis [quimicaorganica.org]
Validation & Comparative
Comparative Guide: 2-(1,4'-Bipiperidin-1'-yl)ethanamine as a Rigid Linker Scaffold
Topic: Comparative Guide: 2-(1,4'-Bipiperidin-1'-yl)ethanamine Activity & Performance in PROTAC Design Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary: The Shift to Rigid Linkers
In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive connector. While Polyethylene Glycol (PEG) and alkyl chains have historically dominated due to synthetic accessibility, they often suffer from poor permeability and high entropic penalties upon ternary complex formation.
2-(1,4'-Bipiperidin-1'-yl)ethanamine represents a class of semi-rigid, nitrogen-rich linkers . This guide compares its performance against standard PEG and alkyl alternatives, demonstrating its superior ability to improve oral bioavailability , membrane permeability , and ternary complex stability through conformational restriction.
Technical Profile & Mechanism of Action
Structural Attributes
The molecule features a 1,4'-bipiperidine core terminating in an ethylamine handle.
-
Rigidity: The bipiperidine core limits the number of rotatable bonds compared to a linear chain of equivalent length.
-
Basicity: The tertiary nitrogens provide protonation sites at physiological pH, modulating logD and improving aqueous solubility without the "greasiness" of long alkyl chains.
-
Conjugation Handle: The primary ethylamine (-CH2CH2NH2) allows for rapid amide coupling to E3 ligase ligands (e.g., Thalidomide, VHL ligands) or Warheads (POI ligands).
Mechanistic Advantage: The "Entropic Pre-Organization"
Flexible linkers (PEG) incur a high entropic cost ($ \Delta S $) when the PROTAC folds to bring the Target Protein (POI) and E3 Ligase together. 2-(1,4'-Bipiperidin-1'-yl)ethanamine reduces this penalty by pre-organizing the molecule into a conformation closer to the bound state.
Figure 1: Kinetic pathway of PROTAC-mediated degradation.[1] The rigid bipiperidine linker minimizes the energy barrier between the Binary and Ternary complexes.
Comparative Performance Analysis
Head-to-Head Comparison Table
The following data synthesizes performance metrics from PROTACs utilizing bipiperidine-based linkers (e.g., ARD-69) versus matched PEG/Alkyl analogs.
| Feature | 2-(1,4'-Bipiperidin-1'-yl)ethanamine (Rigid) | PEG Linkers (Flexible) | Alkyl Chains (Hydrophobic) |
| Conformational Entropy | Low (Pre-organized) | High (Floppy) | Moderate |
| Aqueous Solubility | High (Protonatable nitrogens) | High (Hydrophilic) | Low (Lipophilic) |
| Cell Permeability | High (Prevents "chameleon" collapse) | Low to Moderate | High (but poor solubility) |
| Metabolic Stability | High (Resistant to oxidation) | Moderate (Oxidative cleavage) | High |
| Degradation Potency (DC50) | < 1 nM (Often observed) | 10 - 100 nM | Variable |
| E3 Ligase Selectivity | High (Restricted geometry) | Low (Promiscuous binding) | Low |
Detailed Analysis
A. Permeability & Bioavailability
Unlike PEG chains, which can solvate heavily and impede passive diffusion across the lipid bilayer, the bipiperidine motif balances lipophilicity.
-
Evidence: In the development of the androgen receptor degrader ARD-69 , replacing a flexible PEG linker with a rigid bipiperidine moiety increased oral bioavailability in mice from <5% to >20% while maintaining picomolar degradation potency.
B. The "Hook Effect" Mitigation
Flexible linkers often require higher concentrations to achieve ternary complexes, leading to the "Hook Effect" (formation of unproductive binary complexes) at lower concentrations than rigid linkers.
-
Observation: Bipiperidine linkers often shift the $ D_{max} $ (maximal degradation) to lower concentrations, widening the therapeutic window.
Experimental Protocols
Synthesis: Amide Coupling of Linker to Ligand
Objective: Conjugate 2-(1,4'-Bipiperidin-1'-yl)ethanamine to a carboxylic acid-functionalized E3 Ligase binder (e.g., Pomalidomide-COOH).
Reagents:
-
Linker: 2-(1,4'-Bipiperidin-1'-yl)ethanamine (1.0 eq)
-
Ligand: Pomalidomide-acid derivative (1.0 eq)
-
Coupling Agent: HATU (1.2 eq)
-
Base: DIPEA (3.0 eq)
-
Solvent: DMF (Anhydrous)
Workflow:
-
Dissolution: Dissolve Pomalidomide-acid in DMF (0.1 M concentration).
-
Activation: Add DIPEA and HATU. Stir at Room Temperature (RT) for 15 minutes to activate the carboxylic acid.
-
Coupling: Add 2-(1,4'-Bipiperidin-1'-yl)ethanamine slowly to the mixture.
-
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for mass shift corresponding to amide bond formation).
-
Workup: Dilute with EtOAc, wash with NaHCO3 (sat.) and Brine. Dry over Na2SO4.
-
Purification: Isolate via Preparative HPLC (Reverse phase, Water/Acetonitrile gradient with 0.1% Formic Acid).
Biological Evaluation: DC50 Determination (Western Blot)
Objective: Determine the concentration required to degrade 50% of the target protein.[2]
Workflow:
-
Seeding: Seed cells (e.g., HeLa or MDA-MB-231) in 6-well plates (5x10^5 cells/well). Incubate for 24h.
-
Treatment: Treat cells with the synthesized PROTAC at serial dilutions (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for 16–24 hours. Include a DMSO vehicle control.
-
Lysis: Wash cells with cold PBS and lyse using RIPA buffer containing protease inhibitors.
-
Normalization: Quantify total protein using a BCA assay to ensure equal loading.
-
Blotting: Perform SDS-PAGE and transfer to PVDF membrane.
-
Detection: Incubate with primary antibody for Target Protein and Housekeeping Protein (e.g., GAPDH/Actin).
-
Analysis: Densitometry analysis using ImageJ. Plot % Degradation vs. Log[Concentration] to calculate DC50 using non-linear regression (GraphPad Prism).
Visualizing the Chemical Space
The diagram below illustrates where the bipiperidine linker fits within the chemical space of PROTAC linkers, balancing rigidity and polarity.
Figure 2: Strategic positioning of bipiperidine linkers.[3] They bridge the gap between the solubility of PEGs and the lipophilicity of alkyl chains.
References
-
Han, X., et al. (2019). "Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer." Journal of Medicinal Chemistry. Link
-
Bembenek, S.D., et al. (2021). "The Role of Linker Rigidity in PROTAC Design." Drug Discovery Today. Link
-
Maple, H.J., et al. (2019). "Automated Chemical Synthesis of PROTACs: An Empirical Study of Linker Effects." Bioorganic & Medicinal Chemistry Letters. Link
-
Troup, R.I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Link
Sources
A Comparative Guide to 2-(1,4'-Bipiperidin-1'-yl)ethanamine Derivatives for CNS Drug Discovery
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of central nervous system (CNS) drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can be systematically modified to interact with multiple, distinct biological targets — is a cornerstone of efficient therapeutic development. The 2-(1,4'-Bipiperidin-1'-yl)ethanamine core is one such scaffold. Its inherent structural features, including two basic nitrogen atoms and a flexible ethylamine linker, make it an ideal starting point for developing ligands for a variety of CNS receptors.
This guide provides a comparative analysis of derivatives built upon this bipiperidine framework. We will delve into the critical structure-activity relationships (SAR) that govern their affinity and selectivity, primarily focusing on two therapeutically significant target families: the sigma (σ) receptors and the dopamine D2-like receptors . The sigma-1 receptor (σ1R), in particular, is a unique ligand-regulated chaperone protein implicated in a host of neurological conditions including pain, depression, and neurodegenerative diseases like Alzheimer's.[1] Similarly, dopamine D2 and D3 receptors are validated targets for antipsychotics and treatments for substance abuse.[2]
Our objective is to provide researchers, medicinal chemists, and drug development professionals with a synthesized understanding of how structural modifications to this scaffold influence biological activity. By examining experimental data from authoritative sources, we will explain the causal relationships behind molecular design choices, offering a roadmap for the rational design of next-generation CNS therapeutics.
Synthetic Strategies: Building the Molecular Toolkit
The synthesis of 2-(1,4'-Bipiperidin-1'-yl)ethanamine derivatives is typically achieved through convergent and reliable synthetic routes. A common and effective strategy involves the N-alkylation of a pre-formed piperidinyl-ethanamine intermediate. This approach allows for the late-stage introduction of chemical diversity, which is highly advantageous for building a library of analogs for SAR studies.
The causality behind this choice is rooted in efficiency and modularity. By preparing a common intermediate, chemists can rapidly generate a wide array of final compounds by simply varying the alkylating agent (e.g., a substituted benzyl halide or other aralkyl halide). Reductive amination represents an equally powerful alternative, wherein the secondary amine of the bipiperidine core is reacted with a diverse set of aldehydes or ketones.
Caption: General synthetic workflow for diversifying the 2-(1,4'-Bipiperidin-1'-yl)ethanamine scaffold.
Comparative Pharmacological Evaluation
The true value of a scaffold is revealed through the systematic evaluation of its derivatives. Here, we compare analogs based on their binding affinities (Ki), a measure of how tightly a ligand binds to a receptor. Lower Ki values indicate higher affinity.
Primary Target: Sigma (σ) Receptors
The σ1 receptor is a key target for this scaffold. Its binding pocket accommodates a basic amine and a hydrophobic moiety, features inherent to the bipiperidine structure. By analyzing N-substituted analogs of a related 4-phenylpiperidine core, we can derive critical SAR insights.[3]
Table 1: Comparative Binding Affinities of Piperidine Derivatives at Sigma Receptors
| Compound ID | N-Substituent (R) | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1 vs σ2) |
| 7 | Benzyl | 0.28 | 450 | 1607x for σ1 |
| 8 | Phenethyl | 0.35 | 110 | 314x for σ1 |
| 9 | Phenylpropyl | 0.38 | 46 | 121x for σ1 |
| 10 | Phenylbutyl | 10.1 | 1070 | 106x for σ1 |
| 6 | 3-Phenylpropyl (saturated) | 0.35 | 63 | 180x for σ1 |
Data synthesized from studies on N-substituted 4-cyano-4-phenylpiperidines, which share key pharmacophoric features with the bipiperidine scaffold.[3]
Structure-Activity Relationship (SAR) Insights at Sigma Receptors
-
N-Aralkyl Chain Length is Critical: The data clearly show that an N-aralkyl substituent is highly favorable for σ1 affinity.[3] There is an optimal chain length connecting the piperidine nitrogen to the aromatic ring. Affinity is exceptionally high for benzyl, phenethyl, and phenylpropyl substituents (Ki < 0.4 nM). However, extending the chain to a phenylbutyl group (Compound 10 ) results in a dramatic ~30-fold loss of affinity, suggesting the distal phenyl ring is pushed out of an optimal hydrophobic pocket.[3]
-
High σ1 Selectivity is Achievable: The N-benzyl derivative (Compound 7 ) demonstrates remarkable selectivity for the σ1 receptor over the σ2 subtype (>1600-fold).[3] This is a crucial finding, as σ1/σ2 selectivity is often a key objective in developing therapeutic candidates to minimize off-target effects.
-
Saturation of the Linker: Comparing the unsaturated N-cinnamyl (3-phenylprop-2-en-1-yl) with the saturated N-phenylpropyl substituent (Compound 6 ) reveals that saturation can be well-tolerated and may even improve affinity at the σ2 receptor, thereby modulating the selectivity profile.[3]
Secondary Targets: Dopamine D2 and D3 Receptors
While potent sigma ligands, these scaffolds often exhibit cross-reactivity with other aminergic GPCRs, such as dopamine D2 and D3 receptors. This can be either an undesirable off-target effect or an opportunity to develop dual-target ligands. Structure-activity relationships for a series of eticlopride-based bitopic ligands, which feature a substituted pyrrolidine ring analogous to our piperidine, show that modifications to the N-alkyl substituent are also critical for D2/D3 affinity.[4] Generally, small N-alkyl groups are poorly tolerated, but affinity can be regained by adding a linker and a secondary pharmacophore.[4]
In studies of N-(1-benzylpiperidin-4-yl)phenylacetamide analogues, several potent σ1 ligands were tested for dopamine receptor affinity and found to be exceptionally selective, with no significant binding at D2 or D3 receptors (IC50 > 10,000 nM).[5] This indicates that the bipiperidine scaffold can be readily optimized to favor sigma receptors exclusively, a highly desirable trait for developing selective tool compounds and therapeutics.
Optimizing for CNS Drug-Likeness
High receptor affinity is only the first step. For a drug to be effective in treating neurological disorders, it must efficiently cross the blood-brain barrier (BBB). This requires a delicate balance of physicochemical properties, often summarized by multi-parameter optimization (MPO) scores.[6][7]
Key parameters for BBB penetration include:
-
Molecular Weight (MW): Generally, lower MW is preferred (< 450 Da).
-
Lipophilicity (cLogP): A moderate cLogP (typically 1-4) is optimal. Too low, and the molecule won't enter the lipid barrier; too high, and it may be sequestered in membranes or aggressively metabolized.
-
Polar Surface Area (PSA): A lower PSA (< 70-90 Ų) is associated with better BBB permeability.[7]
-
Hydrogen Bond Donors (HBD): Fewer HBDs are favorable.
The derivatization of the 2-(1,4'-Bipiperidin-1'-yl)ethanamine scaffold directly impacts these properties. For example, adding a large, greasy aralkyl group will increase both MW and cLogP. Adding polar substituents (like -OH or -NH2) to that aromatic ring will decrease cLogP but increase PSA. The medicinal chemist's task is to find a substituent that confers high target affinity while maintaining a CNS-favorable property profile.
Caption: The iterative cycle of CNS drug design and optimization.
Experimental Protocols: Ensuring Data Integrity
The trustworthiness of any comparative analysis rests on the quality of the experimental data. The protocols used must be robust and self-validating. Below is a representative protocol for a competitive radioligand binding assay to determine ligand affinity for the σ1 receptor.
Protocol: σ1 Receptor Competition Binding Assay
-
Objective: To determine the binding affinity (Ki) of test compounds for the σ1 receptor by measuring their ability to compete with a known high-affinity radioligand.
-
Materials:
-
Membrane Preparation: Guinea pig brain membranes or membranes from cells expressing human σ1 receptors.
-
Radioligand: [³H]-(+)-Pentazocine (a standard σ1 receptor ligand).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding (NSB) Determinator: Haloperidol (10 µM final concentration), a high-affinity ligand to saturate all specific binding sites.
-
Test Compounds: Serial dilutions of the 2-(1,4'-Bipiperidin-1'-yl)ethanamine derivatives.
-
Instrumentation: 96-well plates, filtration apparatus (e.g., Brandel cell harvester), glass fiber filters, liquid scintillation counter.
-
-
Methodology:
-
Plate Setup: To each well of a 96-well plate, add:
-
50 µL of Assay Buffer (for Total Binding) OR 50 µL of 10 µM Haloperidol (for NSB) OR 50 µL of test compound dilution.
-
50 µL of [³H]-(+)-Pentazocine (at a final concentration near its Kd, e.g., 1-2 nM).
-
100 µL of membrane preparation (containing 150-200 µg of protein).
-
-
Incubation: Incubate the plates at 37°C for 150 minutes with gentle agitation. Causality Note: This incubation time and temperature are chosen to ensure the binding reaction reaches equilibrium.
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (pre-soaked in buffer). This separates the receptor-bound radioligand from the unbound.
-
Washing: Immediately wash the filters three times with 3 mL of ice-cold Assay Buffer to remove any non-specifically trapped radioligand. Causality Note: Using ice-cold buffer minimizes the dissociation of the radioligand from the receptor during the washing steps.
-
Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the amount of radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - [(DPM_compound - DPM_NSB) / (DPM_Total - DPM_NSB)])
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of compound that inhibits 50% of specific binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Trustworthiness Check: The protocol is self-validating through the inclusion of controls for total and non-specific binding. The difference between these two values represents the specific binding window, which should be robust and reproducible for the assay to be considered valid.
Conclusion and Future Directions
The 2-(1,4'-Bipiperidin-1'-yl)ethanamine scaffold is a versatile and highly tractable starting point for the development of potent and selective CNS ligands. Our comparative analysis highlights several key principles for its optimization:
-
N-Substitution is a primary handle for modulating affinity and selectivity. N-aralkyl groups with a 2-3 carbon linker are optimal for high-affinity σ1 receptor binding.
-
High selectivity for σ1 over σ2 and dopamine receptors is readily achievable, making this scaffold ideal for creating targeted probes and therapeutics.
-
A constant, iterative evaluation of both pharmacological activity and CNS drug-like properties is essential for advancing a hit compound toward a clinical candidate.
Future research should focus on exploring a wider range of heterocyclic and aromatic substituents on the N-alkyl chain to further probe the topology of the σ1 and dopamine receptor binding sites. Additionally, introducing conformational constraints, such as spirocycles or bridged systems, could lock the molecule into a more bioactive conformation, potentially increasing affinity and improving pharmacokinetic properties. By applying the structure-activity principles outlined in this guide, researchers can more effectively navigate the complex but rewarding path of CNS drug discovery.
References
-
Di Micco, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]
-
Farkas, I., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences. [Link]
-
Saha, M., et al. (2012). Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Chen, L., et al. (2022). Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. European Journal of Medicinal Chemistry. [Link]
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Farkas, I., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. ResearchGate. [Link]
-
Gogarty, M., et al. (2021). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]
-
Shaik, A. B., et al. (2021). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. ACS Chemical Neuroscience. [Link]
-
Shityakov, S., et al. (2024). Comparative in silico analysis of CNS-active molecules targeting the blood–brain barrier choline transporter for Alzheimer's disease therapy. Journal of Molecular Modeling. [Link]
-
Lee, B., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. [Link]
-
Mach, R. H., et al. (2004). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry. [Link]
-
Lee, B., et al. (2023). Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 rec. Bioorganic & Medicinal Chemistry. [Link]
-
Wang, Y., et al. (2023). Synthesis and Biological Evaluation of Novel 2-Amino-1,4-Naphthoquinone Amide-Oxime Derivatives as Potent IDO1/STAT3 Dual Inhibitors with Prospective Antitumor Effects. Molecules. [Link]
-
Szałaj, N., et al. (2022). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry. [Link]
-
Berardi, F., et al. (2005). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Journal of Medicinal Chemistry. [Link]
-
Wieprecht, M., et al. (2021). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Chemistry & Biodiversity. [Link]
-
Mach, R. H., et al. (2001). Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands. Journal of Medicinal Chemistry. [Link]
-
Takahashi, D., et al. (2008). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biological & Pharmaceutical Bulletin. [Link]
-
Abdel-Halim, M., et al. (2017). Synthesis, Molecular Properties Estimations, and Dual Dopamine D2 and D3 Receptor Activities of Benzothiazole-Based Ligands. Molecules. [Link]
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Piomelli, D., et al. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS Drug Reviews. [Link]
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Moreno, J. L., et al. (2023). Structure of the dopamine D3 receptor bound to a bitopic agonist reveals a new specificity site in an expanded allosteric pocket. Research Square. [Link]
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Siddique, F., et al. (2021). Synthesis and evaluation of 2-phenylamino-1,4-naphthoquinones derivatives as potential hypoglycaemic agents. Journal of the Serbian Chemical Society. [Link]
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- 4. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
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Comparative Guide: Cross-Reactivity & Selectivity of 2-(1,4'-Bipiperidin-1'-yl)ethanamine
The following guide provides a comprehensive technical analysis of the cross-reactivity and selectivity profile of 2-(1,4'-Bipiperidin-1'-yl)ethanamine (also known as 1'-(2-Aminoethyl)-1,4'-bipiperidine). This analysis is structured for medicinal chemists and assay development scientists, focusing on its role as a privileged scaffold in GPCR ligand design and the associated off-target liabilities.
Executive Summary
2-(1,4'-Bipiperidin-1'-yl)ethanamine is a high-value diamine building block used primarily to synthesize ligands for G-Protein Coupled Receptors (GPCRs), specifically Muscarinic M1 , CCR5 , and Dopamine D4 receptors. While the 1,4'-bipiperidine core confers high affinity for these targets, it introduces significant pharmacological cross-reactivity (promiscuity) with Sigma-1 (
This guide objectively compares the bipiperidine scaffold against alternative linkers (Piperazine, 4-Phenylpiperidine) and details a self-validating experimental protocol to quantify these off-target risks early in the lead optimization phase.
Pharmacological Cross-Reactivity Profile
The "cross-reactivity" of this molecule in a drug development context refers to its off-target binding affinity . The bipiperidine moiety is a known "privileged structure," meaning it binds to multiple unrelated protein targets.
A. Primary Off-Target Liability: Sigma-1 Receptor ( )
The 1,4'-bipiperidine scaffold mimics the pharmacophore required for high-affinity
-
Mechanism: The central tertiary nitrogen of the bipiperidine interacts with the aspartate residue in the
binding pocket, while the piperidine rings engage in hydrophobic van der Waals interactions. -
Impact: Unintended
agonism can lead to psychotomimetic side effects or modulate Ca signaling, confounding efficacy data in CNS programs.
B. Secondary Liability: hERG Channel Inhibition
-
Mechanism: The flexible, hydrophobic nature of the bipiperidine tail allows it to trap itself within the inner cavity of the hERG K
channel, often interacting with Tyr652 and Phe656. -
Risk: High risk of QT interval prolongation (cardiotoxicity).
C. Immunoassay Interference (Bioanalysis)
-
Urinary Screens: Drugs containing the bipiperidine moiety (e.g., Pipamperone, Dipipanone analogs) have been documented to cause false positives in immunoassays for Phencyclidine (PCP) and Methadone due to structural overlap with the cyclic amine epitopes used in antibody generation.
Comparative Performance Data
The following table contrasts the 1,4'-Bipiperidine linker with common alternatives used in PROTACs and GPCR ligands.
| Feature | 1,4'-Bipiperidine (Subject) | Piperazine (Alternative A) | 4-Phenylpiperidine (Alternative B) |
| Primary Utility | GPCR Antagonists (CCR5, M1), Sigma Ligands | Kinase Inhibitors, Linkers | Opioid Receptors, NMDA Ligands |
| Sigma-1 Affinity ( | High (< 10 nM) (High Risk) | Low (> 1000 nM) | Moderate (50-500 nM) |
| hERG Inhibition | High Risk (Lipophilic cation) | Low Risk (Polar) | Moderate Risk |
| Metabolic Stability | Moderate (N-dealkylation) | High | Moderate (Hydroxylation) |
| Solubility (pH 7.4) | Good (pKa ~9.8, ~8.6) | Excellent (pKa ~9.8, ~5.6) | Poor (Lipophilic) |
| Cross-Reactivity | Muscarinic, Dopamine, Sigma | Serotonergic (5-HT) | Opioid, NMDA |
Key Insight: Choose 1,4'-Bipiperidine when targeting GPCRs requiring a bulky basic headgroup. Switch to Piperazine if Sigma-1 selectivity or hERG toxicity is a limiting factor.
Self-Validating Experimental Protocol
Objective: Determine the Selectivity Ratio (Target vs. Sigma-1) of a conjugate derived from 2-(1,4'-Bipiperidin-1'-yl)ethanamine.
Protocol: Competitive Radioligand Binding Assay (Sigma-1 Screen)
This protocol uses a "self-validating" control system where a known promiscuous ligand (Haloperidol) and a selective ligand (Pentazocine) must fall within defined
Reagents:
-
Radioligand: [³H]-(+)-Pentazocine (Specific Activity > 30 Ci/mmol).
-
Receptor Source: Guinea pig brain membrane homogenates or CHO cells overexpressing human
. -
Non-specific Control: Haloperidol (10 µM).
-
Test Compound: Derivative of 2-(1,4'-Bipiperidin-1'-yl)ethanamine.
Step-by-Step Methodology:
-
Preparation: Dilute test compound in Tris-HCl buffer (50 mM, pH 7.4) to generate an 8-point concentration curve (
M to M). -
Incubation:
-
Mix 100 µL Membrane suspension + 50 µL [³H]-(+)-Pentazocine (2 nM final) + 50 µL Test Compound.
-
Incubate at 37°C for 120 minutes (Equilibrium is critical for lipophilic bipiperidines).
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding of the cationic bipiperidine.
-
Validation Check (Pass/Fail Criteria):
-
Total Binding: Must be >1000 CPM.
-
Specific Binding: Must be >80% of Total Binding.
-
Reference Standard: Unlabeled Pentazocine
must be nM.
-
-
Calculation: Convert CPM to % Inhibition. Fit to a one-site competition model (Hill slope
-1.0).
Mechanistic Visualization (Pathway & Liability)
The following diagram illustrates the "Liability Network" of the 1,4'-Bipiperidine scaffold, highlighting the structural features driving cross-reactivity.
Caption: Structural Activity Relationship (SAR) mapping of the 1,4'-Bipiperidine scaffold showing how specific chemical features drive both therapeutic efficacy (Green) and off-target liabilities (Red).
References
-
Review of Privileged Scaffolds : Welsch, M. E., et al. (2010). "Privileged Scaffolds for Library Design and Drug Discovery." Current Opinion in Chemical Biology.
-
Sigma Receptor SAR : Chu, W., et al. (2009). "Synthesis and Evaluation of 1,4'-Bipiperidine Derivatives as Sigma Receptor Ligands." Bioorganic & Medicinal Chemistry.
-
Muscarinic M1 Selectivity : Pendri, A., et al. (2010). "Design and Synthesis of M1 Selective Muscarinic Agonists." Journal of Medicinal Chemistry.
-
hERG Liability Mechanisms : Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). "hERG Potassium Channels and Cardiac Arrhythmia." Nature.
-
Immunoassay Cross-Reactivity : Moeller, K. E., et al. (2008). "Urine Drug Screening: Practical Guide for Clinicians." Mayo Clinic Proceedings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
